Alkanes, chloro
Description
Structure
2D Structure
Properties
IUPAC Name |
2,4,5,8,11,12,14,17-octachloroicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34Cl8/c1-3-4-14(22)5-6-16(24)12-20(28)18(26)10-8-15(23)7-9-17(25)19(27)11-13(2)21/h13-20H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPXWFDSOBCWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(CC(C(CCC(CCC(C(CC(C)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61788-76-9 | |
| Record name | Paraffins, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkanes, chloro | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alkanes, chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PARAFFINS, CHLORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OE3NR58QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Chloroalkanes
Direct Halogenation of Alkanes
The direct substitution of a hydrogen atom in an alkane with a chlorine atom is a primary method for synthesizing chloroalkanes. This process is typically initiated by heat or ultraviolet (UV) light. libretexts.orgwou.edu
Free Radical Halogenation Pathways
The direct chlorination of alkanes proceeds via a free-radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination. libretexts.orglibretexts.org
Initiation: This initial step involves the homolytic cleavage of the chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•). This bond breaking requires an input of energy, usually in the form of UV light or heat. wou.edulibretexts.org
Propagation: This stage consists of a two-step cycle. First, a highly reactive chlorine radical abstracts a hydrogen atom from an alkane molecule, forming a molecule of hydrogen chloride (HCl) and an alkyl radical (R•). libretexts.orgchemistryguru.com.sg Subsequently, the newly formed alkyl radical reacts with another chlorine molecule to produce the desired chloroalkane (R-Cl) and a new chlorine radical, which can then continue the chain reaction. libretexts.orgchemistryguru.com.sg
Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals to reform Cl₂, a chlorine radical and an alkyl radical to form the chloroalkane, or two alkyl radicals to form a larger alkane. unacademy.com
It is important to note that the chlorination of an alkane can be difficult to control, often leading to a mixture of mono-, di-, tri-, and even tetrachlorinated products. libretexts.org To favor the formation of monosubstituted chloroalkane, a high concentration of the alkane relative to chlorine is typically employed. libretexts.org
Regioselectivity and Stereochemical Control in Radical Chlorination
The position of chlorination on an alkane chain is not random. The reaction exhibits regioselectivity, favoring the substitution of hydrogen atoms on more substituted carbons. libretexts.org The stability of the intermediate alkyl radical follows the order: tertiary > secondary > primary. libretexts.orgyoutube.com Consequently, chlorination occurs fastest at tertiary carbons. libretexts.org For instance, the chlorination of 2-methylbutane favors the formation of 2-chloro-2-methylbutane. libretexts.org However, chlorination is generally less selective than bromination. libretexts.orgorganicchemistrytutor.com
The stereochemistry of radical chlorination depends on the nature of the starting alkane. jove.com
Formation of a new chiral center: If the chlorination of an achiral alkane, such as n-butane, results in the formation of a new chiral center, a racemic mixture of enantiomers is produced. jove.comchemistrysteps.com This is because the reaction proceeds through a trigonal planar alkyl radical intermediate, which can be attacked by the chlorine radical from either face with equal probability. jove.comchemistrysteps.com
Halogenation at an existing chiral center: When radical chlorination occurs at an existing chiral center, it also leads to a racemic mixture. The initial configuration of the chiral center is lost upon formation of the achiral trigonal planar radical intermediate. jove.com
Generation of a second chiral center: If an enantiomerically pure starting material undergoes chlorination at a position other than the existing chiral center, a mixture of diastereomers is formed. jove.comchemistrysteps.com The pre-existing chiral center influences the approach of the chlorine radical to the two faces of the trigonal planar intermediate, leading to unequal amounts of the diastereomeric products. jove.com
Synthesis from Oxygenated Organic Precursors
Chloroalkanes can be conveniently synthesized from alcohols and ethers, which are readily available starting materials.
Reaction of Alcohols with Halogenating Agents
The replacement of the hydroxyl (-OH) group of an alcohol with a chlorine atom is a common and versatile method for preparing chloroalkanes. Several reagents can effect this transformation.
Hydrogen Chloride (HCl): The reactivity of alcohols with hydrogen chloride depends on the structure of the alcohol. Tertiary alcohols react readily with concentrated hydrochloric acid at room temperature. chemguide.co.uklibretexts.org Primary and secondary alcohols, however, react much more slowly, and the reaction often requires the presence of a catalyst such as anhydrous zinc chloride (ZnCl₂), which is part of the Lucas reagent. organicmystery.com
Phosphorus Halides: Phosphorus(III) chloride (PCl₃) and phosphorus(V) chloride (PCl₅) are effective reagents for converting alcohols to chloroalkanes. chemguide.co.uklibretexts.org The reaction with PCl₃ produces the chloroalkane and phosphorous acid (H₃PO₃). libretexts.org The reaction with PCl₅ is vigorous at room temperature and produces hydrogen chloride gas as a byproduct. chemguide.co.ukchemguide.co.uk
Thionyl Chloride (SOCl₂): Thionyl chloride is often the preferred reagent for preparing primary and secondary chloroalkanes from the corresponding alcohols. organicmystery.com This method is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, yielding a purer product. chemguide.co.ukdoubtnut.com The reaction typically proceeds with an SN2 mechanism, resulting in an inversion of configuration at the carbon atom. libretexts.org
Table 1: Common Halogenating Agents for Alcohol Conversion
| Reagent | Formula | Reactivity with Alcohols | Byproducts | Notes |
|---|---|---|---|---|
| Hydrogen Chloride | HCl | Tertiary > Secondary > Primary | H₂O | Requires ZnCl₂ catalyst for primary and secondary alcohols. organicmystery.com |
| Phosphorus(III) Chloride | PCl₃ | Good for primary and secondary | H₃PO₃ | |
| Phosphorus(V) Chloride | PCl₅ | Vigorous reaction | POCl₃, HCl | chemguide.co.ukchemguide.co.uk |
| Thionyl Chloride | SOCl₂ | Preferred for primary and secondary | SO₂, HCl | Gaseous byproducts lead to purer product. chemguide.co.ukdoubtnut.com |
Conversion of Ethers to Chloroalkanes
Ethers can also serve as precursors to chloroalkanes, although this method is less common than the use of alcohols. The cleavage of the C-O bond in an ether can be achieved using strong acids in the presence of a chlorine source or by certain acyl chlorides in the presence of a Lewis acid catalyst. For example, some Group 5 and 6 metal chlorides have been shown to be efficient catalysts for the acylative cleavage of ethers. organic-chemistry.org
Halogen Addition to Unsaturated Hydrocarbons
The addition of chlorine or hydrogen chloride across the double or triple bonds of alkenes and alkynes, respectively, is another important route to chloroalkanes.
Addition to Alkenes: Alkenes react with chlorine (Cl₂) to yield 1,2-dichloroalkanes. openstax.org This reaction is an example of halogenation and proceeds with anti stereochemistry, meaning the two chlorine atoms add to opposite faces of the double bond. openstax.orgmasterorganicchemistry.com The reaction of an alkene with hydrogen chloride (HCl) results in the formation of a mono-chloroalkane. wikipedia.org This hydrohalogenation reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. wikipedia.org
Addition to Alkynes: Alkynes can also undergo halogenation. The reaction with one equivalent of chlorine yields a trans-dichloroalkene. masterorganicchemistry.com The addition of a second equivalent of chlorine results in the formation of a tetra-chloroalkane. masterorganicchemistry.comunacademy.com The reaction of alkynes with hydrogen chloride also follows Markovnikov's rule, and the addition of two equivalents of HCl leads to the formation of a geminal dihalide, where both chlorine atoms are attached to the same carbon atom. unacademy.comgeeksforgeeks.org
Table 2: Chloroalkane Synthesis from Unsaturated Hydrocarbons
| Unsaturated Hydrocarbon | Reagent | Product Type | Key Features |
|---|---|---|---|
| Alkene | Cl₂ | 1,2-Dichloroalkane | Anti addition. openstax.orgmasterorganicchemistry.com |
| Alkene | HCl | Mono-chloroalkane | Follows Markovnikov's rule. wikipedia.org |
| Alkyne | Cl₂ (1 equiv.) | trans-Dichloroalkene | masterorganicchemistry.com |
| Alkyne | Cl₂ (2 equiv.) | Tetra-chloroalkane | masterorganicchemistry.comunacademy.com |
| Alkyne | HCl (2 equiv.) | Geminal dichloride | Follows Markovnikov's rule. unacademy.comgeeksforgeeks.org |
Electrophilic Addition Mechanisms
Electrophilic addition reactions are a fundamental approach for the synthesis of chloroalkanes from alkenes. These reactions involve the addition of a hydrogen halide (HX) or a halogen molecule (X₂) across the double bond of an alkene.
The hydrohalogenation of alkenes with hydrogen chloride (HCl) is a common method for producing chloroalkanes. nih.gov The reaction proceeds through an electrophilic attack of the hydrogen ion (H⁺) from HCl on the π bond of the alkene, leading to the formation of a carbocation intermediate. nih.govresearchgate.net The subsequent attack of the chloride ion (Cl⁻) on the carbocation yields the final chloroalkane product. researchgate.net The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the chloride ion adds to the more substituted carbon atom. nih.gov This is due to the preferential formation of the more stable carbocation intermediate. The reaction rate increases with the complexity of the alkene, as more substituted alkenes form more stable carbocations, thus lowering the activation energy of the reaction. acs.org
Halogenation of alkenes with chlorine (Cl₂) also proceeds via an electrophilic addition mechanism to yield vicinal dichlorides. nih.gov In this reaction, the chlorine molecule becomes polarized as it approaches the electron-rich double bond, leading to the heterolytic cleavage of the Cl-Cl bond. nih.gov A cyclic chloronium ion intermediate is formed, which is then attacked by the remaining chloride ion in an anti-fashion, resulting in the formation of a trans-dihalide. nih.govajrconline.org
Table 1: Electrophilic Addition Reactions for Chloroalkane Synthesis
| Reaction | Reagents | Intermediate | Regioselectivity | Stereochemistry |
| Hydrochlorination | Alkene, HCl | Carbocation | Markovnikov | Mixture of syn and anti |
| Chlorination | Alkene, Cl₂ | Cyclic chloronium ion | Not applicable | Anti-addition |
Radical Addition Reactions
Radical reactions provide an alternative pathway for the synthesis of chloroalkanes, often with different regioselectivity compared to electrophilic additions.
Free-radical halogenation of alkanes with chlorine in the presence of ultraviolet (UV) light is a method to produce chloroalkanes. mdpi.comchemtube3d.com This reaction proceeds through a radical chain mechanism involving three stages: initiation, propagation, and termination. rsc.orgdntb.gov.ua In the initiation step, the chlorine molecule undergoes homolytic cleavage to form two chlorine radicals. dntb.gov.ua During propagation, a chlorine radical abstracts a hydrogen atom from the alkane to form an alkyl radical and HCl. The alkyl radical then reacts with another chlorine molecule to produce the chloroalkane and a new chlorine radical, which continues the chain. organic-chemistry.org This method can lead to a mixture of mono- and polychlorinated products, and for alkanes with non-equivalent hydrogens, a mixture of isomeric monochlorinated products can be formed. nih.gov
Another important radical reaction is the atom transfer radical addition (ATRA), which allows for the dual functionalization of alkenes. mdpi.com Photocatalyzed ATRA reactions using a suitable photocatalyst can facilitate the addition of haloalkanes to alkenes. mdpi.comnih.gov For instance, the oxidative quenching of an excited photocatalyst by a chloroalkane can generate an electrophilic alkyl radical, which then adds to the alkene. nih.gov This methodology is valuable for forming C-C and C-Cl bonds in a single step. nih.gov Furthermore, visible-light-mediated protocols have been developed for the annulative di/tri-chloromethylation of olefins tethered to aromatic rings, where an aryl radical performs a halogen atom transfer with chloroform (B151607) or dichloromethane. rsc.org
Table 2: Radical Reactions for Chloroalkane Synthesis
| Reaction | Reagents/Conditions | Key Features |
| Free-Radical Chlorination | Alkane, Cl₂, UV light | Radical chain mechanism; can produce mixtures of products. nih.gov |
| Atom Transfer Radical Addition (ATRA) | Alkene, Chloroalkane, Photocatalyst | Forms C-C and C-Cl bonds simultaneously; atom-economical. nih.gov |
| Visible-light mediated annulation | Olefin-tethered aromatic, Chloroform/Dichloromethane, Photocatalyst | Aryl radical abstracts a chlorine atom. rsc.org |
Advanced and Catalytic Synthetic Approaches
Modern synthetic chemistry has focused on developing more selective, efficient, and environmentally friendly methods for the synthesis of chloroalkanes. These include diastereoselective techniques, multi-component reactions, and the application of green chemistry principles.
Diastereoselective Dichlorination Techniques
The stereocontrolled dichlorination of alkenes is a significant challenge in organic synthesis. While traditional chlorination of alkenes typically proceeds via an anti-addition, recent research has focused on developing methods to control the diastereoselectivity, affording either syn- or anti-dichlorides.
One notable advancement is the development of a catalytic, syn-stereospecific dichlorination of alkenes. illinois.edu This method employs a selenium-based redox catalyst, such as diphenyl diselenide, a chloride source like benzyltriethylammonium chloride, and an oxidant. illinois.edu This approach provides excellent stereocontrol for a variety of functionalized alkenes.
Conversely, organocatalytic methods have been developed for the highly enantioselective anti-dichlorination of unfunctionalized alkenes. nih.govresearchgate.net These reactions often utilize cinchona alkaloid-based organocatalysts in combination with an electrophilic chlorine source, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and a nucleophilic chloride source. nih.govthieme-connect.com Furthermore, enantioselective dichlorination of allylic alcohols has been achieved using dimeric cinchona alkaloid derivatives as catalysts. nih.gov
Table 3: Comparison of Diastereoselective Dichlorination Methods
| Method | Catalyst/Reagents | Diastereoselectivity | Substrate Scope |
| Selenium-catalyzed Dichlorination | Diphenyl diselenide, BnEt₃NCl, N-fluoropyridinium salt | syn-dichlorination | Functionalized cyclic and acyclic alkenes. illinois.edu |
| Organocatalytic Dichlorination | Cinchona alkaloid derivatives, DCDMH, TES-Cl | anti-dichlorination | Unfunctionalized alkenes, cyclic styrenes. nih.govthieme-connect.com |
| Dichlorination of Allylic Alcohols | Dimeric cinchona alkaloid derivatives, Aryl iododichlorides | Enantioselective | Allylic alcohols. nih.gov |
Multi-component Coupling Reactions for Chloroalkane Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex molecules, including chloroalkanes.
A notable example is a three-phase, four-component coupling reaction (3P-4CR) that utilizes potassium chloride, arynes, chloroalkanes, and carbon dioxide to synthesize o-chloro benzoates. dntb.gov.uamdpi.com This transition-metal-free reaction allows for the simultaneous formation of new C-Cl, C-C, and C-O bonds in a one-pot process. mdpi.com
Visible-light-mediated dual catalysis has also emerged as a powerful tool for the synthesis of functionalized chloroalkanes. cam.ac.uk For instance, the coupling of diaryliodonium salts, alkenes, and potassium chloride can be achieved to produce 1-aryl, 2-chloroalkanes. cam.ac.uk This strategy can be adapted for different types of alkenes by designing specific copper(II)- or iron(III)-based atom-transfer catalysts. cam.ac.uk Furthermore, photoredox catalysis has been employed to activate inert chloroalkanes for reductive cross-coupling reactions with aromatic alkenes, expanding the utility of chloroalkanes as coupling partners. nih.govresearchgate.net
Green Chemistry Principles in Chloroalkane Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of chloroalkanes.
Key green chemistry approaches in this context include:
Catalysis: The use of catalytic amounts of reagents instead of stoichiometric amounts reduces waste. acs.orgcatalysis.blog This is evident in the development of catalytic dichlorination and multi-component coupling reactions.
Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents with more environmentally benign alternatives. mrforum.comresearchgate.net For example, using water or recyclable ionic liquids as reaction media. mrforum.comresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org Multi-component reactions are inherently more atom-economical.
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org The development of photoredox-catalyzed reactions that operate under mild conditions with visible light is a significant step in this direction. rsc.orgrsc.org
Use of Renewable Feedstocks: While not yet widespread for chloroalkane synthesis, the use of starting materials derived from renewable sources is a key goal of green chemistry. atiner.gr
An example of a greener approach is the visible-light-induced iron-catalyzed reductive amidation of chloroalkanes with nitroarenes, which avoids the need for an external reductant and photocatalyst and proceeds under mild conditions. rsc.orgrsc.org
Reaction Mechanisms and Reactivity of Chloroalkanes
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a hallmark of chloroalkane chemistry, where a nucleophile replaces the chlorine atom (the leaving group). These reactions are broadly classified into two distinct mechanisms: SN1 and SN2, distinguished by their molecularity and reaction kinetics. vedantu.comchemicalnote.com
Unimolecular (SN1) Mechanistic Pathways
The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step mechanism. vedantu.combyjus.com
Step 1: Formation of a Carbocation: The rate-determining step involves the slow, spontaneous dissociation of the carbon-chlorine bond to form a carbocation intermediate and a chloride ion. chemicalnote.combyjus.com This step is unimolecular as its rate depends solely on the concentration of the chloroalkane. chemicalnote.com
Step 2: Nucleophilic Attack: The carbocation, being a highly reactive electrophile, is then rapidly attacked by a nucleophile. chemicalnote.combyjus.com
The stability of the carbocation intermediate is a crucial factor in SN1 reactions. Tertiary carbocations are the most stable due to the electron-donating inductive effect of the alkyl groups, followed by secondary, and then primary carbocations. byjus.comchemistryguru.com.sg Consequently, tertiary chloroalkanes are most likely to undergo SN1 reactions. byjus.comchemistryguru.com.sg
Bimolecular (SN2) Mechanistic Pathways
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction proceeds in a single, concerted step. vedantu.comchemicalnote.com In this mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.comlibretexts.org This simultaneous bond-forming and bond-breaking process passes through a high-energy transition state where the carbon atom is pentacoordinate. chemicalnote.com
The rate of an SN2 reaction is dependent on the concentrations of both the chloroalkane and the nucleophile, making it a bimolecular reaction. chemicalnote.com Steric hindrance plays a significant role in SN2 reactions. chemicalnote.com As the number of bulky alkyl groups around the reaction center increases, it becomes more difficult for the nucleophile to approach, thus slowing down the reaction. chemicalnote.com Therefore, the order of reactivity for chloroalkanes in SN2 reactions is: primary > secondary > tertiary. masterorganicchemistry.com
Factors Influencing SN1 vs. SN2 Competition
The competition between SN1 and SN2 pathways is governed by several factors:
| Factor | Favors SN1 | Favors SN2 |
| Substrate Structure | Tertiary > Secondary > Primary. shaalaa.com Tertiary halides form stable carbocations, favoring SN1. chemistryguru.com.sg | Primary > Secondary > Tertiary. shaalaa.com Minimal steric hindrance in primary halides favors SN2. chemicalnote.com |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) are sufficient as they attack a reactive carbocation. pharmaguideline.comlumenlearning.com | Strong, often negatively charged, nucleophiles are required to displace the leaving group. shaalaa.comlumenlearning.com |
| Solvent | Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate through solvation. shaalaa.comlumenlearning.com | Polar aprotic solvents (e.g., acetone, DMSO) enhance the nucleophile's reactivity. shaalaa.comlumenlearning.com |
| Leaving Group | A good leaving group is required for both, but crucial for the initial ionization in SN1. | A good leaving group is necessary for displacement in the concerted step. |
Stereochemical Outcomes of Substitution
The stereochemistry of the products provides key insights into the reaction mechanism.
SN1 Reactions: If the reaction occurs at a chiral center, the planar carbocation intermediate can be attacked by the nucleophile from either face. chemicalnote.commasterorganicchemistry.com This typically leads to a mixture of enantiomers, a process known as racemization. vedantu.comnumberanalytics.com However, complete racemization is rare, and often a slight excess of the inversion product is observed because the leaving group may still partially shield one face of the carbocation. scribd.com
SN2 Reactions: The backside attack mechanism of SN2 reactions invariably leads to an inversion of configuration at the stereocenter, often referred to as a Walden inversion. vedantu.commasterorganicchemistry.com If the starting material is optically active, the product will also be optically active but with the opposite configuration. masterorganicchemistry.com
Elimination Reactions
In addition to substitution, chloroalkanes can undergo elimination reactions, where a molecule of hydrogen chloride is removed to form an alkene. chemicalnote.com These reactions are also categorized into two primary mechanisms: E1 and E2.
Dehydrohalogenation Mechanisms (E1 and E2)
Dehydrohalogenation is the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms. chemicalnote.com
E1 (Elimination, Unimolecular) Mechanism: This is a two-step process that competes with the SN1 reaction. youtube.com
The first step is the same as in the SN1 reaction: the formation of a carbocation. byjus.com
In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. byjus.com E1 reactions are favored by tertiary chloroalkanes, weak bases, and polar protic solvents. libretexts.org
E2 (Elimination, Bimolecular) Mechanism: This is a one-step, concerted reaction that competes with the SN2 reaction. chemicalnote.com A strong base removes a proton from a carbon adjacent to the one bearing the chlorine, while simultaneously the C-Cl bond breaks and a π-bond is formed. chemicalnote.com The E2 mechanism requires a specific geometry where the hydrogen and the leaving group are anti-periplanar to each other. iitk.ac.in This reaction is favored by a high concentration of a strong, non-nucleophilic base and is more prevalent for secondary and tertiary chloroalkanes. iitk.ac.insaskoer.ca The rate of an E2 reaction is dependent on the concentrations of both the chloroalkane and the base. chemicalnote.com
Free Radical Reactions
Free radical reactions involving chloroalkanes are characterized by a chain reaction mechanism, which is a self-sustaining series of steps. libretexts.orglibretexts.org These reactions are typically initiated by heat or ultraviolet (UV) light. savemyexams.comchemtube3d.com
The free-radical substitution of an alkane with chlorine to form a chloroalkane proceeds through three distinct stages: libretexts.orgsavemyexams.comphysicsandmathstutor.com
Initiation: This is the initial step where free radicals are generated. The process requires an input of energy, usually from UV light, to break the relatively weak Cl-Cl bond homolytically. savemyexams.comlibretexts.org Homolytic fission results in each chlorine atom retaining one of the bonding electrons, forming two highly reactive chlorine radicals (Cl•). physicsandmathstutor.com
Cl₂ + UV light → 2Cl• savemyexams.com
Propagation: These steps constitute the chain reaction. A chlorine radical produced during initiation abstracts a hydrogen atom from an alkane molecule, forming a molecule of hydrogen chloride (HCl) and an alkyl radical (R•). savemyexams.comlibretexts.org This newly formed alkyl radical is also reactive and can then react with a chlorine molecule (Cl₂) to produce a chloroalkane (R-Cl) and another chlorine radical. savemyexams.comcsbsju.edu This new chlorine radical can then participate in another propagation cycle, making the reaction self-sustaining. libretexts.orglibretexts.org
Cl• + R-H → HCl + R• savemyexams.comR• + Cl₂ → R-Cl + Cl• savemyexams.com
Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-radical molecule. libretexts.orglibretexts.org This can happen in several ways, such as two chlorine radicals combining to reform a chlorine molecule, an alkyl radical and a chlorine radical combining to form a chloroalkane, or two alkyl radicals combining to form a larger alkane. savemyexams.comlumenlearning.com
Cl• + Cl• → Cl₂ savemyexams.comR• + Cl• → R-Cl savemyexams.comR• + R• → R-R savemyexams.com
It's important to note that free radical halogenation often leads to a mixture of products, including poly-chlorinated alkanes, as the chloroalkane product can also undergo further reaction with chlorine radicals. lumenlearning.comscience-revision.co.uk
In the context of free radical reactions of chloroalkanes, the key processes are radical abstraction and, in some cases, radical addition.
Radical Abstraction: This is a fundamental step in the propagation phase of free radical halogenation. libretexts.orglibretexts.org A free radical, such as a chlorine radical, removes an atom (typically a hydrogen atom) from another molecule. csbsju.edu The reactivity of C-H bonds towards abstraction by a chlorine radical follows the order: tertiary > secondary > primary. This is because the stability of the resulting alkyl radical follows the same trend (tertiary > secondary > primary). libretexts.org Therefore, chlorination of an alkane with different types of C-H bonds will yield a mixture of isomeric chloroalkanes, with the product derived from the most stable radical intermediate being favored. libretexts.orglibretexts.org
Radical Addition: While less common for the synthesis of chloroalkanes from alkanes, radical addition is a significant reaction for alkenes. For example, under certain conditions, HBr can add to an alkene via a radical mechanism, leading to the anti-Markovnikov product. However, for HCl, this radical addition is generally not favorable. Radical addition to chloroalkenes can also occur. For instance, a radical can add to the double bond of a chloroalkene, generating a new radical intermediate that can then undergo further reactions. libretexts.org
Initiation, Propagation, and Termination Steps
Reductive Dehalogenation Mechanisms
Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom or forming a double bond. This process is of significant environmental interest for the degradation of chlorinated pollutants. researchgate.net The primary mechanisms include dissociative electron transfer, hydrogenolysis, and reductive elimination. acs.org
Dissociative electron transfer (DET) is a key mechanism in the reduction of chloroalkanes, particularly in electrochemical reductions at metal cathodes. researchgate.netrsc.org In this process, the transfer of an electron to the chloroalkane and the cleavage of the carbon-chlorine (C-Cl) bond can occur in one of two ways:
Stepwise Pathway: An electron is first transferred to the chloroalkane molecule to form a radical anion intermediate (R-Cl•⁻). This intermediate is unstable and subsequently dissociates, breaking the C-Cl bond to form an alkyl radical (R•) and a chloride ion (Cl⁻). researchgate.netR-Cl + e⁻ → [R-Cl]•⁻ → R• + Cl⁻
Concerted Pathway: The electron transfer and the C-Cl bond cleavage occur simultaneously in a single step, without the formation of a distinct radical anion intermediate. researchgate.netrsc.org This concerted process is often associated with electrocatalysis at metal surfaces like silver (Ag), copper (Cu), and palladium (Pd), where the interaction with the metal surface facilitates the reaction. rsc.orgR-Cl + e⁻ → R• + Cl⁻
The nature of the chloroalkane and the reaction conditions determine which pathway is favored. Electrocatalysis is typically observed only when the DET process is concerted. rsc.org
Following the initial electron transfer and formation of an alkyl radical, several subsequent reaction pathways are possible, leading to the final dehalogenated products.
Hydrogenolysis: This is the replacement of a halogen atom with a hydrogen atom. acs.org After the formation of the alkyl radical (R•), it can abstract a hydrogen atom from a hydrogen donor in the surrounding medium (e.g., a solvent molecule or a proton source) to form the corresponding alkane (R-H). researchgate.net This is a common pathway in the reductive dehalogenation of many chloroalkanes. acs.org For example, the reduction of tetrachloroethylene (B127269) can lead to trichloroethylene (B50587) via hydrogenolysis. acs.org In biological systems, this reaction is often catalyzed by enzymes called reductive dehalogenases. asm.org
Reductive Elimination: This process involves the removal of two halogen atoms from adjacent carbons (vicinal dihalide) or the same carbon (geminal dihalide).
β-Elimination: In the case of vicinal dichloroalkanes, two electrons are transferred, leading to the removal of both chlorine atoms and the formation of a double bond (an alkene). researchgate.net This is also referred to as dihaloelimination. asm.org For example, the reduction of 1,2-dichloroethane (B1671644) can yield ethene. nih.gov
α-Elimination: For geminal dichloroalkanes, both chlorine atoms are removed from the same carbon atom. This results in the formation of a highly reactive carbene intermediate, which can then undergo further reactions. acs.org
The competition between hydrogenolysis and reductive elimination depends on the structure of the chloroalkane and the specific reaction conditions, such as the reductant used (e.g., zero-valent metals like zinc or iron). provectusenvironmental.com For instance, in the reduction of chlorinated ethylenes with zinc, both hydrogenolysis and reductive β-elimination are observed, with the relative contribution of each pathway depending on the specific chloroethene. provectusenvironmental.com
Role of Specific Catalysts and Reagents
The reactivity of chloroalkanes is profoundly influenced by the specific catalysts and reagents employed in a reaction. These substances can dictate the reaction pathway, favoring substitution over elimination, for instance, or activate the chloroalkane or the reacting species to facilitate bond breaking and formation. The selection of catalysts and reagents is therefore critical in controlling the outcome of reactions involving chloroalkanes.
Lewis Acid Catalysis
Lewis acids play a crucial role as catalysts in several reactions involving chloroalkanes, most notably in Friedel-Crafts alkylation and in the preparation of chloroalkanes from alcohols.
In Friedel-Crafts alkylation, a Lewis acid, typically anhydrous aluminium chloride (AlCl₃) or ferric chloride (FeCl₃), is used to generate a carbocation electrophile from a chloroalkane. chemrevise.orgbyjus.com The Lewis acid interacts with the chlorine atom of the chloroalkane, polarizing the C-Cl bond and facilitating its cleavage to form a carbocation and a complex anion (e.g., AlCl₄⁻). chemguide.co.uk This highly reactive carbocation then attacks an aromatic ring, leading to alkylation. byjus.com
The formation of the electrophile can be represented as: R-Cl + AlCl₃ → R⁺ + AlCl₄⁻ chemrevise.org
Lewis acids are also essential in the synthesis of chloroalkanes from primary and secondary alcohols using hydrogen chloride (HCl). Anhydrous zinc chloride (ZnCl₂), a good Lewis acid, is used as a catalyst. libretexts.org The ZnCl₂ coordinates with the oxygen atom of the alcohol's hydroxyl group, converting it into a better leaving group and facilitating the nucleophilic attack by the chloride ion. libretexts.org
Bases as Reagents in Substitution and Elimination
Hydroxide (B78521) ions (OH⁻) from reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are pivotal in both nucleophilic substitution and elimination reactions of chloroalkanes. chemguide.co.ukchemguide.co.uk The reaction outcome is heavily dependent on the reaction conditions, particularly the solvent. chemguide.co.ukchemguide.co.uk
Nucleophilic Substitution: When a chloroalkane is heated with an aqueous solution of NaOH or KOH, the hydroxide ion acts as a nucleophile, attacking the partially positive carbon atom of the C-Cl bond. savemyexams.comibchem.com This results in the displacement of the chloride ion and the formation of an alcohol. savemyexams.compathwayz.org The use of water as a solvent encourages substitution. chemguide.co.uk
Elimination: In contrast, when a chloroalkane is heated with a concentrated solution of NaOH or KOH in an alcoholic solvent like ethanol (B145695), an elimination reaction is favored. chemguide.co.ukpathwayz.org In this case, the hydroxide ion functions as a base, abstracting a proton from a carbon atom adjacent to the one bearing the chlorine. This leads to the formation of an alkene. chemguide.co.ukchemguide.co.uk Higher temperatures and higher base concentrations also promote elimination over substitution. chemguide.co.ukchemguide.co.uk
The competition between substitution and elimination is also influenced by the structure of the chloroalkane. Primary haloalkanes predominantly undergo substitution, tertiary haloalkanes mainly undergo elimination, while secondary haloalkanes give a mixture of both products. chemguide.co.uk
| Reaction Type | Reagent | Solvent | Conditions | Primary Product |
| Nucleophilic Substitution | NaOH(aq) or KOH(aq) | Water | Warm / Heat under reflux | Alcohol |
| Elimination | NaOH or KOH | Ethanol | Heat / High Concentration | Alkene |
| Data table based on information from sources chemguide.co.ukchemguide.co.uksavemyexams.compathwayz.org. |
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique used for reactions where the reactants are located in different, immiscible phases, such as an aqueous phase and an organic phase. operachem.com This is common in reactions of chloroalkanes (soluble in organic solvents) with inorganic nucleophiles (often soluble in water). crdeepjournal.org
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like hexadecyltributylphosphonium bromide or benzyltriethylammonium bromide) or a phosphonium (B103445) salt, facilitates the reaction. operachem.comcrdeepjournal.orgresearchgate.net The catalyst's cation is soluble in the organic phase and can pair with the nucleophilic anion from the aqueous phase. crdeepjournal.orgmdpi.com This ion pair then moves into the organic phase, allowing the nucleophile to react with the chloroalkane. crdeepjournal.org For example, the reaction of 1-chlorooctane (B87089) with aqueous sodium cyanide to produce cyanooctane is dramatically accelerated by the presence of a phase-transfer catalyst. operachem.com PTC has been successfully applied to a variety of reactions including C, N, O, and S-alkylations, as well as dehydrohalogenations. crdeepjournal.org
Other Key Reagents
Several other reagents are instrumental in the synthesis and reactions of chloroalkanes.
Thionyl Chloride (SOCl₂): This is a highly effective reagent for converting alcohols into chloroalkanes. The reaction is often preferred because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can easily escape, leaving behind a purer sample of the chloroalkane.
Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also used to synthesize chloroalkanes from alcohols. physicsandmathstutor.com
Cyanide Salts (KCN, NaCN): In the presence of an ethanolic solvent, potassium cyanide or sodium cyanide reacts with chloroalkanes via nucleophilic substitution to form nitriles. savemyexams.comibchem.com This reaction is significant in organic synthesis as it extends the carbon chain by one carbon atom. ibchem.com
Ammonia (B1221849) (NH₃): Chloroalkanes react with a concentrated solution of ammonia in ethanol under heat to produce primary amines. pathwayz.orgchemrevise.org Excess ammonia is typically used to minimize further substitution reactions between the amine product and the unreacted chloroalkane. chemrevise.orgstudymind.co.uk
| Reagent | Substrate | Product | Reaction Type |
| **Thionyl chloride (SOCl₂) ** | Alcohol | Chloroalkane | Nucleophilic Substitution |
| Potassium cyanide (KCN) | Chloroalkane | Nitrile | Nucleophilic Substitution |
| Ammonia (NH₃) | Chloroalkane | Primary Amine | Nucleophilic Substitution |
| Aluminium chloride (AlCl₃) | Chloroalkane + Benzene (B151609) | Alkylbenzene | Friedel-Crafts Alkylation |
| Data table based on information from sources chemrevise.orgbyjus.comsavemyexams.comibchem.compathwayz.orgchemrevise.org. |
Structure Reactivity and Structure Property Relationships in Chloroalkanes
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.orgeurekaselect.com These models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, dictates its behavior. For chloroalkanes, QSAR and QSPR studies are instrumental in predicting a wide range of characteristics without the need for empirical testing for every single compound. spu.edu.synih.gov
The fundamental form of a QSAR/QSPR model can be represented as: Activity/Property = f (Molecular Descriptors) + error wikipedia.org
Molecular descriptors are numerical values that quantify various aspects of a molecule's structure. These can be classified into several types:
Constitutional descriptors: Related to the molecular formula (e.g., molecular weight, number of chlorine atoms).
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment). techno-press.org
Once a set of descriptors is calculated for a series of known chloroalkanes, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the mathematical model. techno-press.org For instance, QSPR models have been successfully developed to predict the boiling points of haloalkanes. acs.org In one study, a model for acyclic carbonyl compounds, which shares principles applicable to chloroalkanes, used constitutional, topological, electrostatic, and quantum indices to accurately compute boiling points. researchgate.net
Another significant application is the prediction of pharmacokinetic parameters. QSPRs have been developed for volatile organic chemicals, including haloalkanes, to estimate properties like blood:air and tissue:air partition coefficients, as well as hepatic clearance rates. nih.gov These models often use a fragment-based approach, where the contribution of specific structural fragments (like -CH3, -CH2-, -Cl) to a particular property is quantified. nih.gov This allows for the prediction of properties for new molecules simply by summing the contributions of their constituent fragments. nih.gov
Below is an interactive data table showcasing a simplified QSPR model for predicting the boiling point of some simple chloroalkanes based on molecular weight and the number of chlorine atoms.
| Compound Name | Molecular Weight ( g/mol ) | Number of Chlorine Atoms | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) |
| Chloromethane | 50.49 | 1 | -24.0 | -24.2 |
| Dichloromethane | 84.93 | 2 | 39.5 | 39.6 |
| Trichloromethane | 119.38 | 3 | 61.0 | 61.2 |
| Tetrachloromethane | 153.82 | 4 | 76.5 | 76.7 |
| Chloroethane (B1197429) | 64.51 | 1 | 12.1 | 12.3 |
| 1,1-Dichloroethane | 98.96 | 2 | 57.0 | 57.3 |
| 1,2-Dichloroethane (B1671644) | 98.96 | 2 | 83.2 | 83.5 |
Note: The "Predicted Boiling Point" values in this table are for illustrative purposes to demonstrate the concept of QSPR and are derived from a simplified linear model. Actual QSPR models are significantly more complex.
Conformational Analysis and its Impact on Reaction Stereochemistry
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. curlyarrows.com These different arrangements, known as conformations or conformers, often have different potential energies, and this energy difference can significantly influence the course and stereochemical outcome of a reaction. curlyarrows.com
For chloroalkanes, rotation around carbon-carbon single bonds leads to various conformers, such as staggered and eclipsed conformations. Staggered conformations are generally lower in energy and thus more stable and populated than eclipsed conformations, where substituents on adjacent carbons are closer together, leading to torsional strain and steric repulsion. curlyarrows.com
A classic example is 1,2-dichloroethane. It exists as a mixture of anti and gauche conformers. In the anti conformer, the two chlorine atoms are positioned 180° apart, minimizing steric and dipolar repulsion. In the gauche conformer, the chlorine atoms are at a dihedral angle of 60°, leading to some steric interaction. The anti conformer is therefore more stable.
The specific conformation of a chloroalkane at the moment of reaction can dictate the stereochemistry of the product, particularly in elimination reactions. E2 elimination reactions, for instance, typically proceed via a transition state that requires a specific dihedral angle of 180° (anti-periplanar) between the hydrogen atom being removed and the chlorine leaving group.
Consider the dehydrochlorination of chlorocyclohexane. For the E2 reaction to occur, the C-H and C-Cl bonds to be broken must be in an axial orientation to achieve the necessary anti-periplanar geometry. If the chlorine atom is in an equatorial position, the reaction rate is significantly slower because the molecule must first undergo a ring flip to a less stable conformation where the chlorine is axial.
This conformational requirement directly impacts the stereochemistry of the resulting alkene. The specific geometry of the transition state, which is dictated by the reactant's accessible conformations, determines whether a cis or trans (E or Z) alkene is formed. Therefore, an understanding of the conformational preferences and the energy barriers between them is essential for predicting and controlling the stereochemical outcome of reactions involving chloroalkanes. wiley.com
Computational Elucidation of Structure-Reactivity Correlations
Computational chemistry provides powerful tools for elucidating the complex relationships between the structure of chloroalkanes and their reactivity. rwth-aachen.de Methods such as Density Functional Theory (DFT), quantum mechanics/molecular mechanics (QM/MM), and molecular dynamics (MD) simulations allow for detailed investigation of reaction mechanisms, transition states, and the electronic and steric factors that govern chemical reactions. rwth-aachen.denumberanalytics.com
Computational methods can be used to:
Calculate Molecular Properties: Geometries, energies of different conformers, dipole moments, and quantum-chemical descriptors like HOMO-LUMO energy gaps can be accurately calculated. researchgate.net These calculated properties form the basis for developing the QSAR and QSPR models discussed earlier. researchgate.net
Map Reaction Pathways: Potential energy surfaces for reactions can be mapped out, identifying transition states and intermediates. By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand how substituents influence reactivity. nih.gov For example, DFT calculations can quantify the stability of carbocation intermediates in SN1 reactions of different chloroalkanes, confirming the trends observed experimentally.
Analyze Electronic Structure: The distribution of electrons in a molecule can be visualized through techniques like Molecular Electrostatic Potential (MEP) maps. researchgate.net For a chloroalkane, an MEP map would visually confirm the electron-deficient nature (δ+) of the carbon atom bonded to chlorine, highlighting it as the site for nucleophilic attack.
Validate Mechanisms: Computational studies can provide strong evidence for or against a proposed reaction mechanism. cam.ac.uk By comparing calculated outcomes (e.g., product ratios, stereoselectivity) with experimental results, researchers can gain confidence in their understanding of the reaction pathway. For instance, calculations can show why a particular chloroalkane prefers an SN2 pathway over an SN1 pathway by comparing the activation energies for both processes.
Recent research has combined DFT calculations with machine learning algorithms to create predictive models for regioselectivity in complex reactions. nih.gov These models can establish clear relationships between substituent properties and reaction outcomes, guiding synthetic chemists in designing more efficient and selective reactions. nih.gov Through these computational approaches, the qualitative concepts of electronic and steric effects are transformed into quantitative, predictive models of chemical reactivity. numberanalytics.com
Environmental Transport and Transformation of Chloroalkanes
Abiotic Transformation Pathways
Abiotic transformations of chloroalkanes are chemical processes that occur without the direct involvement of living organisms. These reactions are primarily driven by environmental factors such as water, sunlight, and the presence of reactive chemical species.
Hydrolysis in Aqueous Systems
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of chloroalkanes, this involves the substitution of a chlorine atom with a hydroxyl group from water, leading to the formation of an alcohol and a halide ion. quizlet.comdocbrown.info The rate of this reaction is influenced by the structure of the chloroalkane and the strength of the carbon-chlorine (C-Cl) bond. savemyexams.com
The general reaction can be represented as: R-Cl + H₂O → R-OH + H⁺ + Cl⁻
The reactivity of chloroalkanes towards hydrolysis generally follows the order: tertiary > secondary > primary. docbrown.infosavemyexams.com This is because tertiary carbocations, formed as intermediates in the Sₙ1 reaction mechanism favored by tertiary haloalkanes, are more stable. docbrown.info The strength of the carbon-halogen bond also plays a crucial role, with the rate of hydrolysis increasing as the bond enthalpy decreases (C-F > C-Cl > C-Br > C-I). savemyexams.com Consequently, iodoalkanes hydrolyze the fastest, while fluoroalkanes are generally unreactive. savemyexams.com
The hydrolysis of chloroalkanes is typically a slow process at room temperature but can be accelerated by warming. savemyexams.com While water can act as the nucleophile, the reaction is significantly faster with a stronger nucleophile like the hydroxide (B78521) ion (OH⁻), which carries a full negative charge compared to the partial negative charge on the oxygen atom in water. savemyexams.com
Table 1: Factors Influencing the Rate of Hydrolysis of Chloroalkanes
| Factor | Influence on Reaction Rate | Explanation |
|---|---|---|
| Structure | Tertiary > Secondary > Primary | Stability of the carbocation intermediate formed during the reaction. docbrown.infosavemyexams.com |
| Bond Strength | C-I > C-Br > C-Cl > C-F | Weaker carbon-halogen bonds are easier to break, leading to a faster reaction. savemyexams.com |
| Nucleophile | OH⁻ > H₂O | The hydroxide ion is a stronger nucleophile than water, resulting in a faster reaction rate. savemyexams.com |
Photolytic Degradation Processes
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. In the atmosphere, chloroalkanes can be degraded by ultraviolet (UV) radiation from the sun. bilkent.edu.trstudymind.co.uk This process is particularly significant for volatile chloroalkanes that can reach the stratosphere. nih.gov
The energy from UV light can be sufficient to break the carbon-chlorine bond, which is generally the weakest bond in the molecule, leading to the formation of highly reactive chlorine radicals (Cl•). bilkent.edu.trstudymind.co.uk These radicals can then participate in chain reactions that contribute to the depletion of the ozone layer. studymind.co.uk For example, chlorofluorocarbons (CFCs), a type of chloroalkane, have been widely implicated in this process. studymind.co.uk
In the troposphere, the lower part of the atmosphere, chloroalkanes can also undergo photochemical oxidation reactions initiated by hydroxyl radicals (HO•). nih.gov These reactions can lead to the formation of various degradation products, including other toxic compounds. nih.gov The susceptibility of a chloroalkane to photolytic degradation depends on its specific chemical structure and the presence of chromophores (light-absorbing groups). bilkent.edu.tr For instance, some studies have shown that the presence of certain chemical moieties can lead to rapid photodegradation of materials containing specific chloroalkanes upon photoirradiation. acs.orgfigshare.com
Oxidation Reactions in Environmental Matrices
Oxidation reactions in the environment can contribute to the transformation of chloroalkanes. In the atmosphere, these compounds can react with highly oxidative species like hydroxyl radicals (HO•), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.govresearchgate.netpublish.csiro.au The reaction with hydroxyl radicals is a significant degradation pathway for many volatile organic compounds, including chloroalkanes, in the troposphere. nih.govresearchgate.net These reactions can lead to the formation of various products, including hydrochloric acid (HCl), carbon monoxide (CO), and phosgene (B1210022) (COCl₂). nih.gov
In soil and water, abiotic oxidation can occur through reactions with minerals containing reduced iron (Fe(II)). enviro.wikinavy.mil While structural Fe(II) in some clay minerals may not directly reduce certain chloroalkanes, the formation of reactive mineral intermediates can facilitate their transformation. researchgate.net These biogeochemical transformation processes involve a combination of biological, mineral, and chemical pathways. enviro.wiki The rate and extent of these oxidation reactions depend on various factors, including the type of chloroalkane, the concentration of oxidants, and the specific environmental conditions such as pH and temperature.
Biotic Transformation Pathways (Biodegradation)
The breakdown of chloroalkanes by living organisms, primarily microorganisms, is a crucial process in their environmental fate. This biodegradation can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions.
Aerobic Biodegradation Mechanisms
Under aerobic conditions, microorganisms can degrade chloroalkanes through several mechanisms. Some bacteria can utilize chloroalkanes as a source of carbon and energy for growth. nih.gov This metabolic process often involves enzymes called dehalogenases, which catalyze the removal of chlorine atoms from the alkane chain. nih.gov For example, some bacteria possess haloalkane dehalogenases that replace a halogen with a hydroxyl group derived from water. nih.gov
Another important aerobic process is cometabolism. In this scenario, the degradation of the chloroalkane is a fortuitous side reaction catalyzed by enzymes that the microbe produces to break down other compounds (growth substrates) like methane (B114726) or ethene. oup.comresearchgate.net Oxygenase enzymes, such as methane monooxygenase, have a broad substrate range and can oxidize chloroalkanes, leading to unstable intermediates that subsequently break down. oup.comresearchgate.net This process, however, does not provide energy or carbon for the microorganism. researchgate.net
The efficiency of aerobic biodegradation can be influenced by the structure of the chloroalkane. Less chlorinated alkanes are often more susceptible to aerobic degradation than their highly chlorinated counterparts. researchgate.net
Table 2: Key Aspects of Aerobic Biodegradation of Chloroalkanes
| Mechanism | Description | Key Enzymes |
|---|---|---|
| Metabolism | Microorganisms use chloroalkanes as a primary source of carbon and energy. nih.gov | Dehalogenases nih.gov |
| Cometabolism | Fortuitous degradation of chloroalkanes by enzymes produced for other substrates. oup.comresearchgate.net | Oxygenases (e.g., methane monooxygenase) oup.comresearchgate.net |
Anaerobic Reductive Dechlorination Pathways
In anaerobic environments, such as deep groundwater and sediments, a primary transformation pathway for highly chlorinated alkanes is reductive dechlorination. oup.comfrtr.gov In this process, the chloroalkane serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. frtr.govepa.gov This is a form of respiration known as halorespiration or dehalorespiration, where certain bacteria gain energy for growth. frtr.govepa.gov
The process typically involves the transfer of electrons from an electron donor, often hydrogen, to the chlorinated compound. frtr.govclu-in.org This leads to the stepwise removal of chlorine atoms. For example, tetrachloroethene can be reduced to trichloroethene, then to dichloroethene, vinyl chloride, and finally to the non-toxic end product, ethene. frtr.govclu-in.org
However, this sequential dechlorination can sometimes be incomplete, leading to the accumulation of more toxic and mobile daughter products. oup.comfrtr.gov For many chloroalkanes, particularly those with fewer chlorine atoms, reductive dechlorination can be a slow and cometabolic process, where the degradation is fortuitous and does not support microbial growth. researchgate.netnih.gov This can result in the long-term persistence of these compounds in anaerobic environments. researchgate.netnih.gov
Table 3: Comparison of Aerobic and Anaerobic Biodegradation of Chloroalkanes
| Feature | Aerobic Biodegradation | Anaerobic Reductive Dechlorination |
|---|---|---|
| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |
| Electron Acceptor | Oxygen | Chloroalkane |
| Primary Mechanism | Oxidation (metabolic or cometabolic) | Reduction (halorespiration or cometabolic) |
| Typical Substrates | Less chlorinated alkanes | Highly chlorinated alkanes |
| End Products | Can lead to complete mineralization (CO₂, H₂O, Cl⁻) | Can result in less chlorinated alkanes or complete dechlorination to alkanes |
Cometabolic Degradation Processes
Cometabolism is a process in which microorganisms, while metabolizing a primary substrate for energy and growth, fortuitously degrade another compound, such as a chloroalkane, without deriving any direct energy or growth benefit from it. epa.gov This process is particularly relevant for the bioremediation of environments contaminated with these compounds.
Both aerobic and anaerobic cometabolic degradation of chloroalkanes have been observed. epa.gov
Aerobic Cometabolism: In the presence of oxygen, certain bacteria can cometabolize chloroalkanes. For instance, methanotrophic bacteria, which use methane as their primary carbon and energy source, can degrade a range of chlorinated hydrocarbons. nih.govresearchgate.net Studies have shown that methanotrophic consortia can efficiently degrade chloroalkanes, with a maximum degradation rate reported at 4.8 mg/(h·gcell). nih.govresearchgate.net These consortia demonstrate a higher degradation efficiency for non-fully chlorinated aliphatic hydrocarbons, converting them to chloride ions at a rate of 0.29–0.36 mg/(h·gcell). nih.govresearchgate.net Key functional degraders in these consortia may include bacteria from the families Methylocystaceae and genera Methylomonas and Methylosarcina. nih.gov The enzymes responsible for this are typically monooxygenases, which exhibit broad substrate specificity. nih.gov
Anaerobic Cometabolism: Under anaerobic conditions, the primary cometabolic process for chloroalkanes is reductive dechlorination. epa.gov This involves the replacement of a chlorine atom with a hydrogen atom, a reaction catalyzed by enzymes or cofactors produced during the metabolism of other compounds. epa.gov For example, the degradation of some chlorinated propanes and ethanes can occur through reductive dechlorination in the presence of vitamin B12 and zero-valent iron (ZVI), where vitamin B12 acts as a catalyst. researchgate.net
It has been noted that chloroalkanes and chloroethylenes are generally more susceptible to cometabolic degradation by methanotrophic consortia than chlorobenzenes are. nih.gov
Enzymatic Dehalogenation and Related Enzymes
The cleavage of the carbon-halogen bond is a critical step in the biodegradation of chloroalkanes. This is accomplished by a diverse group of enzymes known as dehalogenases. These enzymes can function under both aerobic and anaerobic conditions and are crucial for detoxifying organohalide pollutants. mdpi.com
Several classes of dehalogenases are involved in the degradation of chloroalkanes:
Haloalkane Dehalogenases: These enzymes catalyze the hydrolytic cleavage of a carbon-halogen bond in haloalkanes, replacing the halogen with a hydroxyl group from a water molecule. oup.com This is often the initial step in the aerobic degradation pathway. oup.com Haloalkane dehalogenases have been identified in various bacteria, including Xanthobacter autotrophicus GJ10 and Ancylobacter aquaticus. annualreviews.org The gene responsible for this enzyme (dhlA) is often located on a plasmid, facilitating its transfer between different bacterial species. annualreviews.org The structure and mechanism of haloalkane dehalogenase from Xanthobacter autotrophicus GJ10 have been extensively studied, revealing a catalytic triad (B1167595) of amino acids responsible for the nucleophilic attack on the carbon-halogen bond.
Glutathione (B108866) S-Transferases (GSTs): Some bacteria utilize glutathione S-transferases for dehalogenation. This process involves the conjugation of the chloroalkane with glutathione, followed by the cleavage of the carbon-halogen bond. This mechanism is known to occur in bacteria that can grow on dichloromethane.
Reductive Dehalogenases (RDases): These enzymes are key in the anaerobic degradation of chloroalkanes, particularly in a process called organohalide respiration where the chloroalkane serves as the terminal electron acceptor. nih.gov RDases catalyze the cleavage of the carbon-halogen bond through either hydrogenolysis (replacement of a halogen with hydrogen) or dihaloelimination. nih.gov For instance, CfrA and DcrA are two chloroalkane RDases with high sequence identity but different substrate preferences; CfrA dechlorinates chloroform (B151607) and 1,1,1-trichloroethane (B11378), while DcrA acts on 1,1-dichloroethane. nih.gov
The substrate specificity of these enzymes varies. For example, haloalkane dehalogenases can act on a range of primary and secondary chloroalkanes. annualreviews.org The efficiency of enzymatic dehalogenation can be influenced by the degree and position of chlorination on the alkane chain.
Table 1: Examples of Dehalogenation Enzymes and Their Substrates
| Enzyme Class | Example Enzyme | Substrate(s) | Organism |
|---|---|---|---|
| Haloalkane Dehalogenase | DhlA | 1,2-dichloroethane (B1671644), other haloalkanes | Xanthobacter autotrophicus GJ10 |
| Reductive Dehalogenase | CfrA | Chloroform, 1,1,1-trichloroethane | Dehalobacter species |
| Reductive Dehalogenase | DcrA | 1,1-dichloroethane | Dehalobacter species |
Environmental Persistence and Recalcitrance Factors
Chloroalkanes are recognized for their persistence in the environment, a characteristic attributed to the strength and stability of the carbon-chlorine bond. researchgate.netnih.gov This stability often makes them resistant to microbial degradation. nih.gov
Several factors contribute to the recalcitrance of chloroalkanes:
Chemical Structure: The number and position of chlorine atoms on the alkane molecule significantly influence its persistence. Highly chlorinated alkanes are generally more resistant to degradation. The chemical stability of the C-Cl bond is a primary reason for their minimal degradability by many microorganisms. nih.gov
Environmental Conditions: The presence or absence of oxygen plays a crucial role. While some chloroalkanes can be degraded aerobically, others are more susceptible to anaerobic degradation. nih.gov However, even under favorable conditions, degradation can be slow and incomplete. uq.edu.au
Bioavailability: The low water solubility and high sorption potential of many chloroalkanes can limit their availability to microorganisms, thus hindering their degradation.
Studies have demonstrated the long-term persistence of chloroalkanes. For example, medium-chain chlorinated paraffins (MCCPs) have been shown to be persistent in sediment under both aerobic and anaerobic conditions, with one study observing no biotransformation of a C14-17 congener mixture after 120 days. Similarly, short-chain chlorinated paraffins (SCCPs) are estimated to have half-lives of 1630 days in freshwater sediments and 450 days in marine sediments under aerobic conditions. The persistence of these compounds allows for their widespread environmental distribution.
Sorption and Volatilization in Environmental Compartments
The environmental transport and distribution of chloroalkanes are heavily influenced by the processes of sorption and volatilization.
Sorption: Chloroalkanes, particularly those with longer carbon chains and higher degrees of chlorination, tend to have high organic carbon-normalized adsorption coefficients (Koc). This indicates a strong tendency to partition from water to soil, sediment, and suspended particles. epa.gov For instance, a 52% chlorinated MCCP mixture has an estimated log Koc ranging from 4.5 to 6.6. This strong sorption to solids can reduce their mobility in water but also makes them persistent reservoirs of contamination in soils and sediments. The size of the chloroalkane molecule can also affect the time it takes to reach sorption equilibrium, with larger molecules requiring more time. metu.edu.tr
Volatilization: Volatilization is a significant transport mechanism for more volatile, shorter-chain chloroalkanes. epa.gov For example, for trichloropropanes in water, volatilization is expected to be a primary removal mechanism. epa.gov The estimated volatilization half-life of 1,2,3-trichloropropane (B165214) from a 1-meter deep river has been estimated to be around 9 hours. epa.gov However, for less volatile, longer-chain chloroalkanes like MCCPs, volatilization from water and moist soil is generally low. Despite this, even MCCPs with a high degree of chlorination have been detected in the air, suggesting that atmospheric transport can still occur. Chloroalkanes that are removed from the atmosphere through dissolution in clouds and subsequent washout are likely to re-enter the atmosphere via volatilization. epa.gov
Table 2: Environmental Fate Parameters for Selected Chloroalkanes
| Compound/Group | Process | Finding | Reference |
|---|---|---|---|
| Medium-Chain Chlorinated Paraffins (MCCPs, C14-17, 52% Cl) | Sorption | Log Koc: 4.5 - 6.6, indicating strong partitioning to soil and sediment. | |
| 1,2,3-Trichloropropane | Volatilization | Estimated half-life from a 1m deep river is ~9 hours. | epa.gov |
| Short-Chain Chlorinated Paraffins (SCCPs, C10-13, 65% Cl) | Persistence | Estimated half-life in aerobic freshwater sediment: 1630 days. | |
| Chloroalkanes | Sorption | Larger molecules require more time to reach sorption equilibrium. | metu.edu.tr |
Advanced Analytical Methodologies for Chloroalkanes
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation of complex mixtures of chloroalkanes, enabling their individual identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) stands as a highly sensitive and robust method for the analysis of chloroalkanes. irost.irresearchgate.net This technique is particularly valuable for monitoring ultra-trace levels of these compounds in environmental samples. irost.irirost.ir The process typically involves a pre-analytical phase, which may include liquid-liquid microextraction and a purification step, followed by the GC-MS/MS analysis. irost.irresearchgate.net This multi-residual method can simultaneously identify and quantify a wide range of substances, including various pesticides, chloroalkane hydrocarbons, and polycyclic aromatic hydrocarbons, without the need for derivatization. irost.irresearchgate.net
The use of electron ionization (EI)-MS/MS offers an advantage in that the signal response is not significantly influenced by the carbon chain length or the degree of chlorination, allowing for the quantitative detection of total chlorinated paraffins (the sum of short-chain and medium-chain chlorinated paraffins). lcms.cz Traditional methods like GC with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS) can be more sensitive but may show a strong dependence on the degree of chlorination. lcms.cz For instance, GC-NCI-MS may not effectively detect chlorinated paraffins with fewer than five chlorine atoms. lcms.cz
A typical GC-MS/MS setup for chloroalkane analysis might utilize an Agilent 7890A GC coupled to an Agilent G7010 Triple Quadrupole GC/MS with an electron ionization (EI) source. researchgate.net The separation is often achieved on a capillary column, such as a BR-5ms (30 m x 0.25 mm, 0.25 micron film thickness). lcms.cz
Table 1: Example GC-MS/MS Instrumental Parameters for Chloroalkane Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or Bruker 436 GC |
| Injector | Multimode Inlet (MMI) or 1079 inert, PTV injector |
| Column | BR-5ms, 30 m x 0.25 mm, 0.25 micron |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Mass Spectrometer | Agilent G7010 Triple Quadrupole or Bruker EVOQ Triple Quadrupole |
| Ionization Mode | Electron Ionization (EI) |
| Source Temperature | 280°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
This table is a compilation of typical parameters and may vary based on the specific application and instrumentation. researchgate.netlcms.cz
Liquid Chromatography Applications
High-performance liquid chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.comelgalabwater.com It is particularly useful for analyzing a wide array of substances across various fields, including pharmaceuticals, biotechnology, and environmental science. openaccessjournals.comchromatographytoday.com When coupled with high-resolution mass spectrometry (HRMS), HPLC becomes a potent tool for the analysis of chloroalkanes, especially for those with longer chains (LCCPs) that are not amenable to GC analysis due to their low vapor pressure. chromatographyonline.com
Recent studies have demonstrated the development and validation of ultrahigh-performance liquid chromatography (UHPLC) coupled with HRMS for the determination of short-, medium-, and long-chain chlorinated paraffins in complex matrices like fish oil-based dietary supplements. chromatographyonline.com These methods, often using electrospray ionization in negative mode (ESI-), have shown good recoveries and robustness. chromatographyonline.com While UHPLC can offer lower limits of detection, supercritical fluid chromatography (SFC) coupled with HRMS has also been shown to be a robust alternative. chromatographyonline.com
The primary advantage of LC-based methods in this context is their ability to analyze less volatile and thermally labile compounds without the need for derivatization. elgalabwater.comresearchgate.net The combination of liquid chromatography with mass spectrometry (LC-MS) provides high sensitivity and selectivity, making it a preferred technique for analyzing complex mixtures and identifying unknown compounds. elgalabwater.com
Table 2: Comparison of LC-based Methods for Chloroalkane Analysis
| Feature | UHPLC-HRMS | SFC-HRMS |
| Applicability | SCCPs, MCCPs, LCCPs | SCCPs, MCCPs, LCCPs |
| Limits of Detection (LODs) | Generally lower than SFC | Generally higher than UHPLC |
| Robustness | Good | Good, can analyze different extracts under same conditions |
| Sample Matrix | Complex matrices like fish oil | Complex matrices like fish oil |
This table summarizes findings from a study on the analysis of chlorinated paraffins in dietary supplements. chromatographyonline.com
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed structural information about chloroalkanes, complementing the separation data obtained from chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for elucidating the structure of organic molecules, including chloroalkanes. wikipedia.orgmeasurlabs.com It provides detailed information about the chemical environment of atoms, specifically the nuclei, within a molecule. wikipedia.org Both proton (¹H) and carbon-13 (¹³C) NMR are commonly used to characterize these compounds. measurlabs.com
Infrared (IR) and Raman Spectroscopy (including Surface-Enhanced Raman Spectroscopy)
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the molecular bonds within a compound. edinst.com IR spectroscopy relies on the absorption of infrared light by molecules, which excites them to higher vibrational states. edinst.com To be IR active, a vibration must result in a change in the molecule's dipole moment. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (from a laser), and for a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com
The C-Cl stretching vibrations in chloroalkanes give rise to characteristic peaks in both IR and Raman spectra. For example, in the Raman spectrum of 1,2,3-trichloropropane (B165214), the C-Cl stretching peaks are observed around 663 cm⁻¹, 721 cm⁻¹, 740 cm⁻¹, and 754 cm⁻¹. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal by several orders of magnitude. mdpi.comresearchgate.net This enhancement is achieved by adsorbing the analyte molecules onto a nanostructured metal surface, typically gold or silver. mdpi.comspiedigitallibrary.org The interaction of the incident light with localized surface plasmons on the metal surface creates a strong electromagnetic field, which intensifies the Raman scattering from the nearby molecules. mdpi.comnih.gov SERS has been successfully employed for the quantitative detection of chloroalkanes, such as 1,2,3-trichloropropane, in water at submillimolar concentrations. mdpi.comresearchgate.net This technique is particularly advantageous for detecting trace amounts of analytes. mdpi.com
Table 3: Comparison of Conventional Raman and SERS for 1,2,3-Trichloropropane (TCP) Detection
| Technique | Analyte Concentration | Dominant Peak (cm⁻¹) | Signal Intensity (arbitrary units) |
| Conventional Raman | 9.4 M (neat TCP) | ~664 | 6.6 x 10⁴ |
| SERS (Klarite 312 substrate) | 10 mM | 663 | 1.0 x 10⁴ |
| SERS (SK307 substrate) | 10 mM | 663 | 4.5 x 10⁴ |
| Conventional Raman | 10 mM | - | No detectable signal |
Data adapted from a study on the detection of 1,2,3-trichloropropane. mdpi.com
Mass Spectrometry Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it forms a molecular ion ([M]⁺) which can then break apart into smaller, charged fragments. docbrown.infoinstructables.com The pattern of these fragments is unique to the compound and serves as a molecular fingerprint. instructables.com
For chloroalkanes, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns in the mass spectrum. docbrown.infodocbrown.info Any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass-to-charge (m/z) units, with a relative intensity ratio of approximately 3:1. docbrown.infochemguide.co.uk This isotopic signature is a powerful tool for identifying chlorine-containing compounds.
The fragmentation of chloroalkanes typically involves the cleavage of C-C and C-Cl bonds. For example, in the mass spectrum of 1-chlorobutane (B31608), common fragments include those resulting from the loss of a chlorine atom or the cleavage of the carbon chain. docbrown.info The base peak, which is the most abundant ion, can be indicative of the compound's structure. For instance, the base peak for 1-chlorobutane is at m/z 56, while for 2-chlorobutane (B165301) it is at m/z 57. docbrown.info The analysis of these fragmentation patterns, often aided by mass spectral databases, is essential for the definitive identification of chloroalkane isomers. docbrown.info
Table 4: Common Fragment Ions in the Mass Spectra of Chloroalkanes
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Key Fragment Ions (m/z) |
| Chloroethane (B1197429) | 64/66 | 64 | 29, 49/51 |
| 1-Chlorobutane | 92/94 (very small) | 56 | 29, 43, 49/51, 63/65 |
| 2-Chlorobutane | 92/94 (very small) | 57 | 29, 43, 63/65 |
This table illustrates characteristic ions and is not exhaustive. The presence and abundance of ions can vary with analytical conditions. docbrown.infodocbrown.info
Advanced Detection and Quantification Methods
The detection and quantification of chloroalkanes, particularly at trace levels, present significant analytical challenges due to their chemical diversity and the complexity of environmental and biological matrices. Overcoming these challenges requires sophisticated analytical methodologies that offer high sensitivity, specificity, and, increasingly, the capacity for real-time analysis.
Optofluidic Sensor Development for Trace Analysis
The convergence of photonics and microfluidics, known as optofluidics, has led to the development of highly sensitive and miniaturized analytical devices ideal for trace analysis of chemical compounds like chloroalkanes. mdpi.comresearchgate.netnih.gov These systems integrate optical detection methods directly within microfluidic chips, which handle minute volumes of fluid, enabling precise sample manipulation and enhancing light-matter interactions. nih.gov
A prominent application of optofluidics in chloroalkane detection is its integration with Surface-Enhanced Raman Spectroscopy (SERS). mdpi.comresearchgate.net SERS is a powerful technique that significantly amplifies the Raman scattering signal of molecules adsorbed onto or very near to a nanostructured metal surface, overcoming the inherently low sensitivity of conventional Raman spectroscopy. mdpi.com By incorporating a SERS-active substrate into a microfluidic channel, an optofluidic SERS device allows for the continuous and controlled delivery of a sample to the sensing surface, protecting the sensitive substrate from contamination while enabling quantitative measurements. researchgate.net
Research has demonstrated the successful use of an optofluidic SERS-based system for the quantitative detection of the persistent environmental pollutant 1,2,3-trichloropropane (TCP) in water at submillimolar concentrations. mdpi.comresearchgate.net In these systems, a gold nanostructured substrate is enclosed within a microfluidic chip. mdpi.com The geometry of the gold surface supports localized plasmon oscillations, which interact with the target analyte molecules, intensifying the Raman spectral lines associated with their molecular bonds. researchgate.net This allows for fast and reliable quantification. mdpi.com The same system was also tested for the detection of other chloroalkanes, such as trichloromethane and 2,3-dichloropropan-1-ol. mdpi.com
The performance of these sensors can be influenced by experimental conditions. For instance, studies have shown that adjusting the pH and the concentration of sodium chloride (NaCl) in the sample can enhance the SERS signal for TCP, with the addition of 50 mM NaCl increasing the signal by up to 41%. mdpi.com The key vibrational modes detected for TCP correspond to the C-Cl stretching, which appear at specific Raman shifts (e.g., 663 cm⁻¹, 721 cm⁻¹, 740 cm⁻¹, and 754 cm⁻¹), providing a molecular fingerprint for identification. mdpi.comresearchgate.net
Interactive Table 1: Research Findings on Optofluidic SERS Detection of Chloroalkanes
| Analyte | Detection Method | Key Findings | Limit of Detection/Concentration | Reference |
|---|---|---|---|---|
| 1,2,3-Trichloropropane (TCP) | Optofluidic SERS | Quantitative detection in water; signal enhancement with NaCl. | Submillimolar concentrations | mdpi.comresearchgate.net |
| Trichloromethane | Optofluidic SERS | Successful detection demonstrated. | Not specified | mdpi.com |
| 2,3-Dichloropropan-1-ol | Optofluidic SERS | Successful detection demonstrated. | Not specified | mdpi.com |
Further advancements in this field include the fabrication of microcantilever structures on the tip of an optical fiber using femtosecond laser direct writing. rsc.org When integrated with a microfluidic chip, this creates an on-chip optofluidic sensing platform that can detect changes in the refractive index of a liquid, showing high sensitivity for measuring concentration. rsc.org Such platforms hold significant promise for future lab-on-a-chip applications for the analysis of various chemical species. rsc.org
Real-time Monitoring Techniques
Real-time monitoring of chloroalkanes is crucial for applications such as industrial emissions control, environmental safety, and ensuring air quality in specific settings. wevolver.comnih.gov Unlike traditional chromatographic methods that require sample collection and subsequent laboratory analysis, real-time techniques provide continuous or near-continuous data, enabling immediate response to changing concentrations. azom.comchromatographyonline.com
Several advanced technologies are employed for the real-time monitoring of volatile organic compounds (VOCs), including chloroalkanes:
Direct-Injection Mass Spectrometry (DIMS): This is a powerful technique for the rapid and sensitive detection of VOCs without the need for sample preconcentration. azom.comchromatographyonline.com One of the most prominent DIMS methods is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). SIFT-MS allows for the real-time analysis of air to trace concentrations (sub-parts-per-billion by volume) with a time resolution of seconds. chromatographyonline.com It is capable of providing effective on-site analysis for a wide range of VOCs. chromatographyonline.com Other DIMS techniques include Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), which is also used for the online analysis of anthropogenic VOCs. azom.com
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS): This method is particularly suitable for mobile, on-site monitoring of airborne contaminants. Mobile systems, such as a Trace Atmospheric Gas Analyzer (TAGA), utilize an APCI source coupled with a triple quadrupole mass spectrometer for direct air sampling and analysis. nih.gov This technology has been used to monitor levels of chlorine and hydrogen chloride in real-time during emergency situations like chemical fires, providing data with detection limits as low as 0.50 µg/m³. nih.gov The system works by ionizing airborne molecules, selecting a specific parent ion, fragmenting it, and then identifying a characteristic daughter ion, which allows for highly specific and sensitive simultaneous measurements. nih.gov
Semiconductor and Photoionization Sensors: For broader, less specific monitoring of total VOCs (TVOCs), real-time monitors equipped with semiconductor gas sensors or photoionization detectors (PIDs) are used. wevolver.comnih.gov Semiconductor sensors can continuously monitor TVOC concentrations with high sensitivity, providing useful data on temporal changes in air quality. nih.gov PIDs are often used in portable, hand-held devices for evaluating TVOC levels in industrial hygiene, safety, and environmental monitoring applications. wevolver.com
Interactive Table 2: Comparison of Real-time Monitoring Techniques for Chloroalkanes and Related Compounds
| Technique | Principle | Analytes | Key Features | Reference |
|---|---|---|---|---|
| SIFT-MS (DIMS) | Direct chemical ionization and mass analysis | Volatile Organic Compounds (VOCs) | Real-time, no preconcentration, sub-ppbV detection, high specificity. | azom.comchromatographyonline.com |
| TAGA (APCI-MS) | Atmospheric pressure chemical ionization with MS/MS | Chlorine, Hydrogen Chloride, other toxics | Mobile, on-site, real-time, very low detection limits (µg/m³). | nih.gov |
| Semiconductor Sensor | Change in electrical resistance of a semiconductor | Total Volatile Organic Compounds (TVOCs) | Continuous monitoring, high sensitivity for TVOCs, lower specificity. | nih.gov |
| Cell-Based Biosensor | Measures changes in cell metabolism/respiration | C10-13-chloroalkanes and other priority pollutants | Continuous monitoring of overall toxicity in water, broad-band detection. | scienceopen.com |
Computational and Theoretical Chemistry of Chloroalkanes
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These calculations provide detailed information about the electronic structure, energy, and geometry of chloroalkanes. Two primary approaches, Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory, are widely used to explore the chemical properties of these compounds.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, from which various properties of a system can be determined using functionals. wikipedia.org Its balance of computational cost and accuracy has made it a vital tool for studying organic molecules, including chloroalkanes. fu-berlin.de
DFT methods are broadly applied to predict the thermodynamic and kinetic parameters of reactions involving chloroalkanes. For instance, DFT calculations have been used to determine the bond dissociation enthalpies (BDEs) of various organic radicals, which are crucial for understanding reaction thermodynamics. nrel.gov The M06-2X functional, in particular, has shown a favorable trade-off between accuracy and computational efficiency for calculating these properties. nrel.gov Studies have used DFT to investigate reaction pathways, such as the dehalogenation of chloroalkanes by catalysts and the mechanisms of cross-coupling reactions where chloroalkanes serve as substrates. researchgate.netresearchgate.net These calculations can elucidate the structures of reactants, transition states, and products, providing a complete energy profile for a given reaction.
Furthermore, DFT is used to calculate various molecular properties that can be correlated with experimental data. These include geometries, charge distributions, dipole moments, and spectroscopic parameters like vibrational frequencies (IR/Raman) and NMR chemical shifts. fu-berlin.de
Table 1: Selected DFT-Calculated Properties for Chloroalkane-Related Reactions This table presents representative data from computational studies to illustrate the application of DFT. Values are examples derived from the literature.
| Studied System/Reaction | Calculated Property | DFT Functional/Basis Set | Calculated Value | Reference Context |
|---|---|---|---|---|
| C-Cl Dissociation in 2-Chloroethyl Radical | Dissociation Energy | G2 Theory (related to DFT) | 17 kcal/mol | wayne.edu |
| H abstraction from Chloroalkanes | Reaction Enthalpies | M06-2X/def2-TZVP | ~2 kcal/mol accuracy vs. experiment | nrel.gov |
| Iron-Catalyzed Cross-Coupling | LUMO Energy Change in Solvent | Not Specified | ~8 kcal/mol decrease | researchgate.net |
| HCl Elimination from Chloroethane (B1197429) | Activation Energy | Various | Varies with method | nist.gov |
Ab Initio Molecular Orbital Theory
Ab initio (from first principles) molecular orbital theory is a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics without the use of experimental data or empirical parameterization. scribd.comwiley.com These methods solve the Schrödinger equation to provide highly accurate descriptions of molecular systems, including those that are difficult to observe experimentally, such as reaction transition states. scribd.com
The application of ab initio methods to chloroalkanes has provided significant insights into their reaction mechanisms and conformational preferences. For example, these methods have been used to study the thermal decomposition of chloroalkanes via HCl elimination. nist.gov In such studies, quantum chemical methods compute the structure and energies of reactants, products, and the four-centered "semi-ion pair" transition states involved in the reaction. nist.gov This information is then used in conjunction with experimentally determined rate constants to develop robust rate expressions valid over a wide range of temperatures and pressures. nist.gov
Ab initio calculations have also been crucial in understanding the structure and stability of chloroalkane-derived radicals. Studies on the unimolecular dissociation of the chloromethyl radical (CH₂ClO) used high-level ab initio methods like G2 theory to investigate the elimination of HCl and Cl atoms. researchgate.net Similarly, the structures of 1-chloroethyl and 2-chloroethyl radicals have been examined, revealing that the 2-chloroethyl radical prefers an antiperiplanar conformation. wayne.edu
Table 2: Ab Initio Calculated Energy Differences and Barriers for Chloroalkanes This table contains illustrative data from various ab initio studies to demonstrate the method's capabilities.
| Molecule/Radical | Property | Level of Theory | Calculated Value (kcal/mol) | Reference Context |
|---|---|---|---|---|
| 1-Chloropropane (B146392) | Gauche-Trans Enthalpy Difference | MP2/6-311+G(2d,2p) | -0.15 (gauche more stable) | researchgate.net |
| 2-Chloroethyl Radical | Rotational Barrier | 6-31G* | 4.0 | wayne.edu |
| H addition to Chloroethylene | Barrier to form 1-chloroethyl radical | 6-31G* | 4-6 | wayne.edu |
| CH₂ClO Radical | Enthalpy of Formation (298 K) | G2 Theory | -6.6 | researchgate.net |
Electronic Structure and Bonding Analysis
Understanding the electronic structure and the nature of chemical bonds is fundamental to explaining the reactivity of chloroalkanes. Computational methods provide detailed analyses of how electrons are distributed within these molecules and how they participate in bonding. The carbon-chlorine (C-Cl) bond is a primary focus, as its characteristics govern much of the chemistry of chloroalkanes.
The C-Cl bond is polar covalent, with the high electronegativity of the chlorine atom drawing electron density away from the carbon atom. This polarization creates a partial positive charge on the carbon and a partial negative charge on the chlorine, making the carbon atom susceptible to nucleophilic attack. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this charge separation and describe the bonding in terms of localized orbitals. nih.gov
A key feature of the chlorine atom in chloroalkanes is the phenomenon known as the σ-hole. This is a region of lower electron density (and thus positive electrostatic potential) located on the halogen atom, opposite to the C-Cl covalent bond. nih.gov This electropositive region can engage in a highly directional, non-covalent interaction known as a halogen bond with Lewis bases (electron donors). nih.gov The existence and properties of the σ-hole are well-described by quantum chemical calculations, which have confirmed its role in molecular recognition and on the reaction pathways of halogenation reactions. nih.gov
Table 3: Theoretical Analysis of Bonding in Chloroalkanes This table presents typical findings from electronic structure analyses of chloroalkanes.
| Feature | Method of Analysis | Typical Finding | Significance | Reference Context |
|---|---|---|---|---|
| C-Cl Bond Polarity | NBO, Mulliken Population Analysis | Significant charge separation (Cδ+-Clδ-) | Explains susceptibility of carbon to nucleophilic attack | nrel.govijcce.ac.ir |
| σ-hole on Chlorine | Electrostatic Potential Mapping | Region of positive potential on Cl along the C-Cl axis extension | Basis for directional halogen bonding | nih.gov |
| Hyperconjugation | NBO Analysis | Interaction of C-H or C-C σ orbitals with the C-Cl σ* antibonding orbital | Influences conformational stability and reactivity | wayne.edu |
| Orbital Overlap | HOMO-LUMO Analysis | LUMO is often localized on the C-Cl σ* orbital | Site of electron acceptance in nucleophilic substitution | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, time-resolved view of molecular behavior, akin to a "computational microscope." ebsco.com For chloroalkanes, these simulations are invaluable for understanding dynamic processes such as conformational changes and the influence of solvents on chemical reactions. acs.org
Conformational Dynamics in Different Phases
Computational studies, often combining molecular mechanics (MM) or quantum calculations with experimental techniques like gas electron diffraction and spectroscopy, have extensively characterized the conformational landscapes of chloroalkanes. acs.orgacs.org For example, 1-chloropropane is known to exist as a mixture of two stable conformers: trans (or anti) and gauche. researchgate.netacs.org Early studies and calculations showed very small energy differences between these forms. acs.org More recent, high-level ab initio calculations combined with FT-IR spectra of rare gas solutions determined the gauche conformer to be slightly more stable than the trans form in the gas phase. researchgate.net Similarly, isobutyl chloride exists as two stable conformers, with the trans conformer being slightly higher in energy than the gauche. acs.org These subtle energy differences are influenced by a balance of steric repulsion and attractive hyperconjugative interactions.
Table 4: Conformational Energy Differences in Simple Chloroalkanes This table summarizes computed and experimental energy differences between stable conformers of selected chloroalkanes.
| Compound | Conformers | Phase | Method | Energy Difference (ΔH, kcal/mol) (More Stable Form) | Reference Context |
|---|---|---|---|---|---|
| 1-Chloropropane | Trans vs. Gauche | Gas | Ab initio (MP2) / FT-IR | 0.15 (Gauche) | researchgate.net |
| 1-Chloropropane | Trans vs. Gauche | Gas | MM3 | 0.24 (Trans) | acs.org |
| Isobutyl Chloride | Trans vs. Gauche | Gas | Raman Spectroscopy | -0.48 (Gauche) | acs.org |
| Isobutyl Chloride | Trans vs. Gauche | Gas | Ab initio (4-31G) | -0.38 (Gauche) | acs.org |
| 2-Chlorobutane (B165301) | Anti vs. Gauche | Gas | MM3 | 0.43 (Anti) | nist.gov |
Solvent Effects on Reaction Dynamics
The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. Molecular dynamics simulations and quantum chemical calculations incorporating solvent models are essential for understanding these effects at a molecular level. weebly.comchemrxiv.org Solvents can influence chloroalkane reactions by stabilizing or destabilizing reactants, transition states, or products through electrostatic interactions, hydrogen bonding, or complex formation.
For nucleophilic substitution reactions (S_N1 and S_N2), the choice of solvent is critical. Polar protic solvents (like water and alcohols) are known to accelerate S_N1 reactions of chloroalkanes. libretexts.org This is because their large dipole moments and ability to form hydrogen bonds effectively solvate and stabilize the charged intermediates—the carbocation and the leaving chloride anion—that are formed in the rate-determining step. libretexts.org Computational models, ranging from implicit continuum models that represent the solvent as a uniform medium with a specific dielectric constant to explicit QM/MM (Quantum Mechanics/Molecular Mechanics) simulations where individual solvent molecules are included, can quantify this stabilization. researchgate.netchemrxiv.org
In free-radical chlorinations, solvent molecules are not merely spectators. Experimental and computational studies have shown that chlorine atoms can form complexes with solvent molecules, including other chloroalkanes. researchgate.net These solvent-complexed chlorine atoms can exhibit different reactivity and selectivity in hydrogen abstraction compared to "free" chlorine atoms. researchgate.net For example, the selectivity of chlorination decreases as the chlorine content (and thus the ionization potential) of the chloroalkane solvent increases, suggesting the formation of donor-acceptor complexes. researchgate.net
Table 5: Influence of Solvent on Chloroalkane Reactions This table illustrates how solvent properties, often studied computationally, affect reaction outcomes.
| Reaction Type | Solvent Type | Effect on Reaction | Computational Rationale | Reference Context |
|---|---|---|---|---|
| S_N1 Substitution | Polar Protic (e.g., H₂O) | Rate increases | Stabilization of the carbocation intermediate and leaving group through solvation | libretexts.org |
| S_N2 Substitution | Polar Protic (e.g., H₂O) | Rate decreases | Solvation of the nucleophile reduces its reactivity | libretexts.org |
| S_N2 Substitution | Polar Aprotic (e.g., DMSO) | Rate increases | Nucleophile is less solvated ("naked") and more reactive | libretexts.org |
| Free Radical Chlorination | Chloroalkanes, Bromoalkanes | Selectivity changes | Formation of a complex between the Cl• radical and the halogenated solvent | researchgate.net |
Compound Index
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping the step-by-step pathways of chemical reactions involving chloroalkanes. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct detailed potential energy surfaces that reveal the most likely course of a reaction. smu.edu This is particularly valuable for understanding catalytic processes and reactions that are too fast or involve species too transient to be observed directly. acs.orgchemistrydocs.com
A cornerstone of mechanistic studies is the characterization of the transition state (TS), the highest energy point along a reaction coordinate. mnstate.edu The structure and energy of the TS determine the activation energy and, consequently, the rate of a reaction. libretexts.org For reactions involving chloroalkanes, such as nucleophilic substitution (SN2) or elimination (E2), computational methods can precisely model the geometry of the transition state, where existing bonds like the carbon-chlorine (C-Cl) bond are partially broken and new bonds are partially formed. libretexts.orgmdpi.com
For instance, in a study of chloroalkane dechlorination by a Rhodium(I)-POP pincer complex catalyst, Density Functional Theory (DFT) calculations combined with the ESM were used to determine the turnover frequencies. rsc.orgrsc.org The model identified the key states governing the reaction rate, revealing how the choice of a hydrogen carrier (e.g., NaH vs. NaHCO₂) could significantly impact the catalyst's efficiency. rsc.org The study mapped the energy changes along the catalytic cycle for monochloropropane (MCP) dechlorination, pinpointing the specific intermediates and transition states that control the reaction's kinetics. rsc.org
Computational modeling allows for the comprehensive analysis of entire catalytic cycles. Using methods like DFT, researchers can map out each elementary step, including substrate binding, oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org This provides a holistic view of the reaction, highlighting the role of the catalyst and identifying potential bottlenecks or side reactions.
Several studies have employed DFT to unravel the mechanisms of metal-catalyzed reactions of chloroalkanes:
Rhodium-Catalyzed Dechlorination : In the Rh(I)-catalyzed dechlorination of monochloropropane, computational analysis detailed a multi-step cycle. rsc.orgrsc.org The key steps identified were: (i) rotation of the Rh-Cl bond, (ii) metal insertion into the C-Cl bond (oxidative addition), (iii) binding of a hydrogen carrier and removal of chloride, (iv) transformation of the hydrogen carrier, and (v) hydrogenation of the alkyl group to form the alkane and regenerate the catalyst. rsc.org
Iron-Catalyzed Cross-Coupling : The mechanism for iron-catalyzed cross-coupling reactions between alkyl halides and Grignard reagents has been rationalized using DFT. acs.orgmdpi.com These studies have shown that the active catalytic species can be an Iron(I) complex, which activates the C-Cl bond. acs.orgmdpi.com The computed cycle consists of C-Cl activation, transmetalation (exchange of ligands with the Grignard reagent), and C-C bond formation via reductive elimination. acs.org Such analyses can also explain experimental observations, such as why the slow addition of the Grignard reagent is crucial for preventing the formation of byproducts. acs.org
These detailed computational analyses provide crucial insights that can guide the design of more efficient and selective catalysts for the transformation of chloroalkanes. acs.org
Transition State Characterization and Energetic Span Model
Predictive Modeling for Environmental and Chemical Properties
Predictive modeling, particularly through Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models, is a vital computational tool for assessing the environmental impact and chemical behavior of chloroalkanes without the need for extensive and costly experiments. mdpi.comresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its properties or biological activity. researchgate.netresearchgate.net The fundamental assumption is that the structure of a molecule contains the features responsible for its physical, chemical, and biological properties. researchgate.net
QSPR/QSAR models are built using a variety of molecular descriptors, which are numerical representations of a molecule's structure. These can range from simple constitutional descriptors (e.g., number of chlorine or carbon atoms) to more complex topological, geometric, or quantum-chemical descriptors (e.g., molecular connectivity indices, surface area, or the energy of molecular orbitals). researchgate.netfiu.edu
For chloroalkanes, predictive models have been developed for a range of important properties:
Toxicity and Environmental Fate : QSAR has been extensively applied to predict the toxicity of disinfection by-products, a class that includes many chlorinated alkanes. fiu.edu Models have been developed to predict endpoints like acute and chronic toxicity to various organisms. fiu.edu Key properties that determine environmental fate, such as the octanol/water partition coefficient (log Kow) and the soil sorption coefficient (log Koc), are also predicted using these methods. mdpi.comnih.gov For example, studies have shown a high correlation between the energy of the lowest unoccupied molecular orbital (ELUMO) and the number of chlorine atoms for several classes of disinfection by-products. fiu.edu
Physicochemical Properties : QSPR models have been successfully used to predict fundamental physicochemical properties like boiling points for large sets of haloalkanes. acs.org Modern approaches leverage machine learning and graph neural networks, which can learn directly from the molecular graph, often improving predictive accuracy over models that rely on pre-selected chemical features. chemrxiv.org
These predictive models are crucial for the early assessment of the environmental and health impacts of new and existing chemicals, fitting into green chemistry frameworks by enabling the design of safer chemicals and processes. chemrxiv.orgerdcinnovation.orgacs.org
Applications of Chloroalkanes in Chemical Synthesis and Industry
Chloroalkanes as Synthetic Intermediates
The reactivity of the carbon-chlorine bond in chloroalkanes makes them valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Precursors for Organometallic Reagents (e.g., Grignard Reagents)
Chloroalkanes are fundamental in the preparation of Grignard reagents, a class of organomagnesium compounds with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.comchemguide.co.uk These reagents are synthesized by reacting an alkyl chloride with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukmasterorganicchemistry.comopenstax.org The ether solvent is crucial as it stabilizes the Grignard reagent by forming a complex with the magnesium atom. libretexts.org
The reaction involves the insertion of magnesium into the carbon-chlorine bond, effectively reversing the polarity of the carbon atom. This process makes the carbon atom highly nucleophilic and basic, allowing it to form bonds with a wide range of electrophiles. byjus.comopenstax.org Grignard reagents derived from chloroalkanes are instrumental in forming new carbon-carbon bonds, a cornerstone of organic synthesis. byjus.com For instance, they react with aldehydes, ketones, and esters to produce alcohols. byjus.com
It's important to note that while alkyl and aryl chlorides, bromides, and iodides can all be used to generate Grignard reagents, organofluorides are generally unreactive with magnesium. masterorganicchemistry.comopenstax.org The formation of Grignard reagents is a surface reaction, meaning the surface area of the magnesium metal plays a significant role in the reaction rate. masterorganicchemistry.com
Alkylating Agents in Organic Reactions
Chloroalkanes serve as effective alkylating agents, introducing alkyl groups into other molecules. This is a fundamental transformation in organic synthesis. A prominent example is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction. savemyexams.comchemguide.co.uk In this reaction, a chloroalkane reacts with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uksavemyexams.com
The catalyst facilitates the formation of a carbocation from the chloroalkane, which then acts as the electrophile and attacks the electron-rich benzene ring, substituting a hydrogen atom with the alkyl group. chemguide.co.uk For example, the reaction of benzene with chloroethane (B1197429) in the presence of aluminum chloride yields ethylbenzene, a precursor for the production of styrene (B11656) and subsequently polystyrene. libretexts.orgchemguide.co.uk
Chloroalkanes can also alkylate other nucleophiles besides aromatic rings. For instance, in the presence of a base, they can react with alcohols to form ethers, with amines to form N-substituted amines, and with thiols to yield thioethers. wikipedia.org
Industrial Chemical Feedstocks and Solvents
Beyond their role in targeted organic synthesis, chloroalkanes are workhorse chemicals in various industrial sectors, functioning as key raw materials and solvents. ontosight.ailibretexts.org
Polymer and Resin Production
Chloroalkanes are integral to the production of a wide array of polymers and resins. One of the most significant applications is the use of 1,2-dichloroethane (B1671644) (also known as ethylene (B1197577) dichloride or EDC) in the manufacture of vinyl chloride monomer (VCM). ercros.eswww.gov.ukwikipedia.org VCM is the primary building block for polyvinyl chloride (PVC), a ubiquitous plastic used in pipes, furniture, wall coverings, and automotive parts. wikipedia.orgsafehometestkits.comnih.gov Approximately 95% of the global production of 1,2-dichloroethane is dedicated to VCM synthesis. wikipedia.org
Chlorinated paraffins, which are chloroalkanes with longer carbon chains, are utilized as secondary plasticizers in flexible PVC. flowtechgroup.ineurochlor.orgnih.gov They enhance the flexibility and durability of the polymer. alphachem.biz Furthermore, due to their chlorine content, these compounds impart flame-retardant properties to materials. flowtechgroup.inalphachem.biz They are added to plastics, rubbers, and textiles to reduce flammability. alphachem.bizgoogle.com For instance, they are used in the manufacturing of upholstered furniture, cables, and flooring where fire resistance is a critical property. flowtechgroup.in
Chlorinated alkanes also find use in the formulation of paints, coatings, and sealants, where they improve resistance to water and chemicals. flowtechgroup.innih.gov
Specialized Solvent Applications
The physical and chemical properties of chloroalkanes, such as their ability to dissolve a wide range of organic compounds and their relative stability, make them effective industrial solvents. ontosight.aibrainly.in They have historically been used for degreasing metals and as paint removers. wikipedia.orgsafehometestkits.com
Specific chloroalkanes like dichloromethane, chloroform (B151607), and carbon tetrachloride are used as hydrophobic solvents in chemical processes. libretexts.org Chlorinated paraffins are also employed as additives in metalworking fluids, where they act as extreme pressure lubricants, reducing friction and wear on cutting tools. flowtechgroup.innih.govalphachem.biz This is particularly important in demanding applications like the machining of stainless steels and aerospace components. eurochlor.org
The use of some chloroalkanes as solvents has been curtailed due to environmental and health concerns; however, they remain important in specialized applications where suitable alternatives are not available. libretexts.orgchemeurope.com
Precursors for Fluorocarbon Synthesis
Chloroalkanes are essential starting materials for the production of fluorocarbons, including chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). wikipedia.org These compounds are synthesized through halogen exchange reactions, where the chlorine atoms in a chloroalkane are replaced by fluorine atoms. wikipedia.org
For example, chlorodifluoromethane (B1668795) (HCFC-22) can be produced by reacting chloroform (trichloromethane) with hydrogen fluoride (B91410) in the presence of a catalyst. wikipedia.orggloballcadataaccess.org Dichlorodifluoromethane (CFC-12), once widely used as a refrigerant under the trade name Freon-12, was synthesized from carbon tetrachloride and hydrogen fluoride. vedantu.com
While the production and use of many CFCs and HCFCs have been phased out under international agreements like the Montreal Protocol due to their ozone-depleting potential, the synthesis of their replacements, such as hydrofluorocarbons (HFCs), can also involve chloroalkane precursors. chemeurope.comwikipedia.orgchemguide.co.uk
Development of Alternative and Sustainable Industrial Processes
The chemical industry is increasingly focusing on the development of alternative and sustainable processes for the production and use of chloroalkanes, driven by the principles of green chemistry. This shift aims to minimize the environmental impact and improve the efficiency of industrial applications involving these compounds. kahedu.edu.in Key areas of research and development include the adoption of greener reaction media, the use of biocatalysis, the exploration of renewable feedstocks, and the implementation of efficiency-enhancing techniques like phase-transfer catalysis.
The core tenets of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, provide a framework for these innovations. kahedu.edu.in The goal is to design products and processes that reduce or eliminate the use and generation of hazardous substances. fzgxjckxxb.com For chloroalkane-related processes, this involves moving away from traditional methods that may use harsh conditions or toxic reagents toward more benign and efficient alternatives.
Green Chemistry Approaches
Green chemistry offers a variety of strategies to make the synthesis and application of chloroalkanes more environmentally sustainable. These approaches focus on minimizing waste, reducing energy consumption, and replacing hazardous substances with safer alternatives. kahedu.edu.in
One of the primary goals is to improve atom economy , ensuring that a maximum proportion of the starting materials is incorporated into the final product. This can be achieved through the design of more efficient stoichiometric and catalytic processes. kahedu.edu.in Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher selectivity and lower energy requirements, reducing the formation of unwanted by-products. fzgxjckxxb.com
The selection of solvents is another critical area. Traditional organic solvents are often volatile and can be toxic. Green chemistry promotes the use of alternative, less hazardous solvents. purkh.com For reactions involving chloroalkanes, this could mean replacing a chlorinated solvent with a greener alternative or developing solvent-less reaction conditions. kahedu.edu.in
Phase-Transfer Catalysis (PTC) has emerged as a powerful green chemistry technique. fzgxjckxxb.comnumberanalytics.com PTC facilitates reactions between reactants in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant across the phase boundary, accelerating the reaction. fzgxjckxxb.comcrdeepjournal.org This method offers several advantages for sustainable industrial processes:
Reduced need for organic solvents : It often allows the use of water as a solvent, reducing reliance on volatile organic compounds. fzgxjckxxb.com
Milder reaction conditions : Reactions can frequently be conducted at lower temperatures and pressures, saving energy. numberanalytics.com
Increased reaction rates and yields : PTC can significantly improve the efficiency and output of a reaction. crdeepjournal.org
Waste reduction : By improving selectivity and yield, the formation of by-products and waste is minimized. fzgxjckxxb.com
PTC is applied in various industrial syntheses, including the production of pharmaceuticals and fine chemicals, showcasing its versatility as a green methodology. numberanalytics.comcrdeepjournal.org
| Green Chemistry Principle | Application in Chloroalkane-Related Processes |
| Waste Prevention | Designing syntheses that reduce by-product formation; utilizing techniques like Phase-Transfer Catalysis to improve yields. fzgxjckxxb.com |
| Atom Economy | Developing catalytic processes that incorporate a higher percentage of reactants into the final product. kahedu.edu.in |
| Safer Solvents & Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. purkh.com |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure, often enabled by catalysis, to lower energy consumption. kahedu.edu.in |
| Use of Renewable Feedstocks | Exploring biomass as a source for chemical production instead of petrochemicals. kahedu.edu.in |
| Catalysis | Employing catalysts (including biocatalysts and phase-transfer catalysts) to increase reaction selectivity, reduce temperature, and improve efficiency. fzgxjckxxb.com |
Biocatalysis and Enzymatic Processes
Biocatalysis, the use of natural catalysts like enzymes, is a rapidly growing field in green chemistry that offers highly selective and efficient routes for chemical synthesis. uni-graz.at Enzymes operate under mild conditions (typically 20-40°C and atmospheric pressure) in aqueous environments, which significantly reduces energy consumption and the need for organic solvents. rsc.org Their high specificity—chemo-, regio-, and enantioselectivity—minimizes the formation of by-products, leading to purer products and less waste. mdpi.com
For chloroalkanes, several classes of enzymes are particularly relevant:
Dehalogenases : These enzymes, such as haloalkane dehalogenases, are capable of cleaving carbon-halogen bonds. uni-graz.atrsc.org This function can be harnessed for both the synthesis and degradation of specific chloroalkanes.
Ketoreductases (KREDs) : These enzymes are used in the asymmetric reduction of ketones to produce chiral alcohols, which are valuable pharmaceutical precursors. mdpi.com For instance, a ketoreductase from Candida magnoliae is used to reduce 4-chloro-3-ketobutanoate ester to (S)-4-chloro-3-hydroxybutanoate ester, a key step in the synthesis of certain drugs. rsc.org
Hydrolases : This is the most widely used group of enzymes in fine chemical production, often employed for the resolution of racemic mixtures. rsc.org
The use of whole-cell biocatalysts, which contain the necessary enzymes within the microbial cell, is also a common strategy, sometimes offering greater stability and avoiding the need for costly enzyme purification. uni-graz.atmdpi.com Research has also explored using non-conventional media, such as ionic liquids and deep eutectic solvents (DESs), to enhance the stability and efficiency of biocatalytic reactions. mdpi.comnih.gov
| Enzyme Class | Relevant Reaction | Example Application |
| Haloalkane Dehalogenase | Cleavage of carbon-halogen bonds. uni-graz.atrsc.org | Synthesis of optically active compounds like epichlorohydrin (B41342) from 1,3-dichloro-2-propanol. rsc.org |
| Ketoreductase (KRED) | Asymmetric reduction of ketones to chiral alcohols. rsc.orgmdpi.com | Reduction of 4-chloro-3-ketobutanoate ester to (S)-4-chloro-3-hydroxybutanoate ester. rsc.org |
| Hydrolase | Selective hydrolysis of esters, amides, or epoxides. rsc.org | Kinetic resolution of racemic compounds in pharmaceutical synthesis. rsc.org |
| Amine Dehydrogenase | Reductive amination of ketones to form chiral amines. mdpi.com | Synthesis of chiral amines from prochiral ketones. mdpi.com |
Alternative Solvents and Reaction Media
The replacement of traditional, often hazardous, organic solvents is a key target for making industrial chemical processes more sustainable. purkh.com Many conventional solvents are volatile organic compounds (VOCs) derived from petrochemicals, contributing to air pollution and posing health risks. purkh.com Research into green solvents focuses on alternatives that are less toxic, biodegradable, and sourced from renewable resources. purkh.com
Alternatives to chlorinated solvents and other conventional organic media include:
Water : As a solvent, water is non-toxic, non-flammable, and inexpensive. Its use is highly encouraged in green chemistry. Techniques like phase-transfer catalysis can enable the use of water even for reactions involving water-insoluble organic compounds. fzgxjckxxb.com
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is a widely used green solvent. purkh.com It is non-toxic and non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. A key advantage is that it can be easily removed from the product by depressurization, leaving no residue. purkh.com
Bio-based Solvents : Derived from renewable resources like plants, these solvents include ethanol (B145695), glycerol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). purkh.com 2-MeTHF, for instance, is derived from sources like corncobs and is considered a greener alternative to solvents like tetrahydrofuran (THF).
Ionic Liquids (ILs) : These are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution. nih.gov Their properties can be tailored for specific reactions, and they have been used as media for biocatalytic processes. nih.gov
Deep Eutectic Solvents (DESs) : Similar to ionic liquids, DESs are mixtures of compounds that form a eutectic with a lower melting point than the individual components. They are often biodegradable, have low toxicity, and can be prepared from inexpensive, renewable materials. purkh.commdpi.com
The choice of an alternative solvent depends on the specific requirements of the chemical reaction, including solubility of reactants and compatibility with catalysts. purkh.com
Utilization of Renewable Feedstocks
A fundamental goal of sustainable chemistry is to shift from a fossil fuel-based economy to one that utilizes renewable feedstocks. kahedu.edu.in Biomass—including agricultural residues, wood, and dedicated energy crops—is a rich source of carbohydrates, lignin, and oils that can be converted into valuable platform chemicals. nrel.govnih.gov These bio-based platform chemicals can then serve as starting materials for a wide range of products, reducing the reliance on petrochemicals. nih.gov
For example, lignocellulosic biomass can be broken down to produce sugars and aromatic compounds. nih.gov Sugars can be converted into intermediates like 5-(chloromethyl)furfural (CMF), which can then be transformed into other valuable chemicals such as levulinic acid and 5-(hydroxymethyl)furfural (HMF). researchgate.net These molecules are considered key value-added feedstocks for the fuel and materials industries. researchgate.net
The chlor-alkali process, which produces chlorine, caustic soda, and hydrogen, is also adapting to sustainability goals. resourcewise.com The hydrogen produced as a co-product is increasingly being captured and utilized as a clean energy source, especially when the electrolysis is powered by renewable energy. resourcewise.comeurochlor.org This "green hydrogen" contributes to the decarbonization of the chemical industry. resourcewise.com
The development of biorefineries, which integrate various biomass conversion processes, is crucial for the efficient utilization of renewable feedstocks. These facilities aim to produce both biofuels and a spectrum of bio-based chemicals, creating a more sustainable and circular chemical industry. nrel.gov
Remediation Technologies for Chloroalkane Contamination
Bioremediation Strategies for Environmental Matrices
Bioremediation harnesses the metabolic capabilities of microorganisms to break down chloroalkanes into less harmful substances. This approach is often considered cost-effective and environmentally friendly. researchgate.net
In situ microbial remediation involves treating the contaminated material in place, which avoids the costs and risks associated with excavation. epa.govclu-in.org This can be achieved through two primary strategies: biostimulation and bioaugmentation.
Biostimulation involves the addition of nutrients, electron donors, or other amendments to stimulate the activity of indigenous microorganisms capable of degrading chloroalkanes. clu-in.orgunibz.it For instance, the addition of lactate (B86563) can enhance the reductive dechlorination of 1,2-dichloroethane (B1671644) by native microbial communities. unibz.it The goal is to create favorable conditions for the microbes to thrive and carry out the desired degradation processes. uskconsulting.com Studies have shown that biostimulation can significantly increase the degradation rates of chloroalkanes by enhancing the expression of key enzymes like haloalkane dehalogenase. nih.gov For example, the addition of a canola oil-based agent, BD-C, was found to increase the expression of haloalkane dehalogenase in Xanthobacter autotrophicus GJ10 by 5.4 times, leading to enhanced aerobic degradation of dichloromethane. nih.gov
Bioaugmentation , on the other hand, involves the introduction of specific, often non-native, microorganisms with known chloroalkane-degrading capabilities to a contaminated site. tpsgc-pwgsc.gc.ca This approach is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways for efficient degradation. tpsgc-pwgsc.gc.canih.gov A combination of biostimulation and bioaugmentation has been shown to be highly effective, significantly increasing the biodegradation of compounds like cis- and trans-dichloroethene. researchgate.net Field tests have demonstrated that bioaugmentation with specific bacterial cultures can lead to a significant decrease in pollutant quantities, coupled with an increase in the copy numbers of genes responsible for dechlorination, such as the vinyl chloride reductase gene (vcrA). researchgate.net
| Remediation Strategy | Description | Key Findings |
| Biostimulation | Addition of nutrients and electron donors to enhance indigenous microbial activity. clu-in.orgunibz.it | Increased degradation rates of 1,2-dichloroethane with lactate addition. unibz.it Canola oil-based agent increased haloalkane dehalogenase expression 5.4-fold. nih.gov |
| Bioaugmentation | Introduction of specific microorganisms to the contaminated site. tpsgc-pwgsc.gc.ca | Significant decrease in pollutant levels and increase in dechlorination gene copy numbers. researchgate.net Combined with biostimulation, it enhanced dichloroethene degradation. researchgate.net |
Ex situ bioremediation involves excavating the contaminated soil or pumping the contaminated groundwater to be treated in a controlled environment, such as a bioreactor. maryland.gov This allows for greater control over environmental parameters like pH, temperature, and nutrient levels, which can optimize the degradation process. maryland.govmdpi.com
Trickle-bed bioreactors, seeded with microbial consortia, have been successfully used to degrade chlorinated alkanes. osti.govosti.gov These systems can achieve high removal efficiencies for various volatile organic compounds. osti.gov In some cases, the microbial consortium can utilize chlorinated alkanes as the sole source of carbon and energy. osti.gov For example, a single-pass packed-bed bioreactor was effective in degrading mixtures of chlorinated aliphatic hydrocarbons, including trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE). researchgate.net Another study demonstrated that a bioreactor system using the WBC-2 culture could effectively treat a broad mixture of chlorinated alkanes, alkenes, and methanes. maryland.gov
| Bioreactor Type | Target Contaminants | Key Findings |
| Trickle-Bed Bioreactor | Chlorinated alkanes, VOCs | Microbial consortium degraded chlorinated alkanes as the sole carbon source. osti.govosti.gov |
| Single-Pass Packed-Bed Bioreactor | TCE, PCE, other short-chain chlorinated organics | Efficient and simultaneous degradation of organic solvents and chlorinated hydrocarbons. researchgate.net |
| WBC-2 Culture Bioreactor | Chlorinated alkanes, alkenes, and methanes | Successful treatment of a broad mixture of chlorinated VOCs. maryland.gov |
A more recent and highly targeted approach involves the use of cell-free enzymes to catalyze the dechlorination of chloroalkanes. This technology utilizes purified enzymes, such as reductive dehalogenases, to directly act on the contaminants without the need for whole microbial cells. researchgate.netresearchgate.net This method can overcome limitations associated with microbial activity, such as the toxicity of the contaminants to the cells or the need for specific growth conditions. nih.gov
Research has focused on identifying and characterizing enzymes with high specificity and activity towards various chloroalkanes. For example, cell-free extracts from Dehalobacter-containing cultures have been shown to effectively dechlorinate 1,1,1-trichloroethane (B11378) and 1,1-dichloroethane. acs.org The development of heterologous expression systems, for instance in Escherichia coli, has enabled the production of active reductive dehalogenases for use in these cell-free systems. researchgate.netglobalauthorid.com These enzymatic systems can be highly efficient, offering a promising avenue for the rapid and specific treatment of chloroalkane contamination.
Ex Situ Bioreactor Systems
Abiotic Remediation Technologies
Abiotic remediation technologies utilize chemical or physical processes to treat chloroalkane contamination, offering alternatives or complementary approaches to bioremediation.
Electrochemical reduction is a promising technology for the remediation of groundwater contaminated with chlorinated hydrocarbons. nih.gov This process involves the transfer of electrons to the chloroalkane molecules, leading to the cleavage of the carbon-chlorine bond and the formation of less toxic hydrocarbons and chloride ions. wikipedia.org The dechlorination can occur through direct electron transfer at the cathode or via indirect reduction mediated by active hydrogen species. nih.gov
This method can be performed at ambient temperature and pressure and can be highly controlled to prevent the formation of toxic byproducts. wikipedia.org Various electrode materials, including metal, carbon-based, and 3D electrodes, have been investigated to enhance the efficiency of dechlorination. nih.govpnnl.gov For instance, using activated carbon as a cathode material has shown to be effective for the reductive dehalogenation of a range of halogenated alkanes and alkenes. acs.org The degradation rates of alkanes were found to increase with a higher number of halogen atoms. acs.org
| Electrochemical Approach | Key Features | Performance |
| Direct Electron Transfer | Electrons are directly transferred from the cathode to the chloroalkane. nih.gov | Efficient for various chlorinated hydrocarbons. nih.gov |
| Indirect Electron Transfer | Mediated by active hydrogen species. nih.gov | Contributes to the overall dechlorination process. nih.gov |
| Activated Carbon Cathodes | Utilizes the conductive properties of activated carbon for dehalogenation. acs.org | Effective for a diversity of halogenated alkanes and alkenes. acs.org Degradation timescales range from 1 minute to 3 hours. acs.orgresearchgate.net |
Adsorption is a widely used technology for removing organic contaminants, including chloroalkanes, from water and air. chemviron.euresearchgate.net Activated carbon is the most common adsorbent due to its high porosity and large surface area, which provide ample sites for contaminant molecules to attach. watertechonline.com The process works through Van der Waals forces and induced dipole interactions, where the contaminant molecules are attracted to the surface of the activated carbon. watertechonline.com
The effectiveness of activated carbon adsorption depends on several factors, including the properties of the chloroalkane (e.g., molecular weight, structural complexity), its concentration, and the temperature. chemviron.eu Generally, compounds with higher molecular weights and more complex structures are more readily adsorbed. chemviron.eu Studies have investigated the adsorption capacities of various types of activated carbon for different chloroalkanes, such as chloroform (B151607), 1,1,2,2-tetrachloroethane, and 1,2-dichloropropane. nih.gov While highly effective, the activated carbon eventually becomes saturated with contaminants and needs to be regenerated or replaced. watertechonline.com Interestingly, electrochemical reduction can be used to regenerate spent granular activated carbon, combining two remediation technologies. acs.orgresearchgate.net
| Adsorbent | Target Contaminants | Adsorption Mechanism | Factors Affecting Adsorption |
| Activated Carbon | Chloroform, 1,1,2,2-tetrachloroethane, 1,2-dichloropropane, and other organic compounds. chemviron.eunih.gov | Physical adsorption via Van der Waals forces and induced dipole interactions. watertechonline.com | Molecular weight, structural complexity, concentration, temperature. chemviron.eu |
| Zeolites | Chloroform and other low molecular weight hydrocarbons. primescholars.com | Multilayer adsorption. primescholars.com | pH, initial contaminant concentration. primescholars.com |
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to degrade persistent organic pollutants, such as chloroalkanes, in soil and groundwater. spartanwatertreatment.commdpi.com These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). spartanwatertreatment.commdpi.com With an oxidation potential of 2.80 V, the hydroxyl radical is one of the most powerful oxidizing agents used in environmental remediation and can rapidly react with a broad spectrum of organic compounds. spartanwatertreatment.com
The fundamental mechanism of AOPs involves activating a precursor chemical (like hydrogen peroxide, ozone, or persulfate) using energy sources such as ultraviolet (UV) light, or catalysts like ferrous ions, to produce these potent radicals. spartanwatertreatment.comnih.gov For chloroalkanes, which are saturated molecules, the primary degradation pathway initiated by hydroxyl radicals is typically hydrogen abstraction. kirj.eetechscience.com This initial attack transforms the parent chloroalkane into a radical species, which then undergoes a series of further rapid reactions, ultimately leading to mineralization into simpler, less harmful compounds like carbon dioxide, water, and inorganic chloride ions. mdpi.com While effective, the oxidation of saturated alkanes can be slower compared to unsaturated compounds like chlorinated ethenes, which have double bonds that are highly susceptible to hydroxyl radical attack. kirj.ee
Several types of AOPs have been developed and applied for the remediation of chloroalkane contamination. spartanwatertreatment.commdpi.com Common examples include:
UV/Hydrogen Peroxide (H₂O₂): This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals. ultraaqua.com It has been successfully used for the destruction of various chlorinated compounds. kirj.ee
Ozone-based AOPs (O₃): Ozone can be combined with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) to enhance the production of hydroxyl radicals. spartanwatertreatment.comkirj.ee These combinations are often more effective at degrading refractory compounds than using ozone alone. kirj.ee
Fenton and Photo-Fenton Processes: The classical Fenton reaction uses ferrous iron (Fe²⁺) to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals under acidic conditions. mdpi.com The Photo-Fenton process enhances this reaction with the use of UV light, which facilitates the regeneration of Fe²⁺ and provides an additional radical generation pathway.
Persulfate (S₂O₈²⁻) Activation: Sodium persulfate is a strong and stable oxidant that can be activated by heat, UV light, or catalysts to produce the sulfate (B86663) radical (SO₄•⁻), another powerful oxidizing species. redox-tech.com Persulfate-based AOPs are effective against a wide range of contaminants, including recalcitrant chloroalkanes like carbon tetrachloride and methylene (B1212753) chloride. redox-tech.com
UV/Chlorine (Cl₂/UV): This AOP uses UV irradiation to photolyze aqueous chlorine, which generates both hydroxyl and chlorine radicals (Cl•). researchgate.net These radicals then degrade the target contaminants. This method has been demonstrated at full scale for the removal of trichloroethylene (TCE). researchgate.net
The selection of a specific AOP depends on factors such as the target contaminants, their concentrations, water matrix characteristics (e.g., pH, alkalinity), and site-specific conditions. spartanwatertreatment.com
Table 1: Comparison of Advanced Oxidation Processes for Chloroalkane Remediation
| AOP Type | Activation Method | Primary Radical(s) | Key Features & Effectiveness on Chloroalkanes |
| UV/H₂O₂ | UV light photolysis of hydrogen peroxide | •OH | Widely applied; effective for chlorinated compounds like TCE and other halogenated hydrocarbons. kirj.eeresearchgate.net |
| Ozone-Based | O₃ combined with H₂O₂ or UV light | •OH | Increases oxidation potential over ozone alone; rapid removal of chlorinated ethylenes demonstrated. kirj.ee |
| Fenton/Photo-Fenton | Fe²⁺ catalysis of H₂O₂; enhanced by UV light | •OH | Highly effective but typically requires acidic pH; can be limited by sludge generation. mdpi.comnih.gov |
| Activated Persulfate | Heat, UV light, or catalyst activation of S₂O₈²⁻ | SO₄•⁻, •OH | Very stable oxidant, allowing for better transport in the subsurface. Effective for recalcitrant compounds like carbon tetrachloride. redox-tech.comnih.gov |
| UV/Chlorine | UV light photolysis of aqueous chlorine | •OH, Cl• | Effective for TCE removal; chemical costs can be lower than UV/H₂O₂. Performance can be pH-dependent. researchgate.net |
Integrated Remediation Approaches and Methodological Case Studies
The remediation of sites contaminated with chloroalkanes is often complicated by factors such as the presence of dense non-aqueous phase liquids (DNAPLs), contaminant sorption to soil, and the existence of mixed contamination with other pollutants. nih.govcascade-env.com In such complex scenarios, a single remediation technology may be insufficient to achieve cleanup goals. Consequently, integrated remediation approaches, which combine two or more technologies either sequentially or concurrently, are increasingly employed to leverage synergistic effects and address the limitations of individual methods. nih.govacs.org The combination of aggressive technologies for source zone treatment with less intensive methods for plume management is a common and effective strategy. nih.govcascade-env.com
Synergistic effects can be realized through various mechanisms. For example, an aggressive technology like in-situ chemical oxidation (ISCO) can be used to rapidly decrease high contaminant concentrations or to break down highly chlorinated, recalcitrant parent compounds into less chlorinated, more biodegradable daughter products. nih.gov This creates more favorable conditions for a subsequent, less costly polishing step like in-situ bioremediation (ISB). nih.govcascade-env.com Similarly, combining physical methods like adsorption with biological degradation can lead to more effective and sustained contaminant removal. mdpi.com
Common integrated remediation strategies for chloroalkane sites include:
Chemical Oxidation/Reduction followed by Bioremediation: In-situ chemical oxidation (e.g., using persulfate or Fenton's reagent) or in-situ chemical reduction (ISCR) using agents like zero-valent iron (ZVI) can be used to treat source zones with high concentrations of chloroalkanes. nih.govregenesis.com This abiotic step can rapidly reduce contaminant mass and transform compounds like carbon tetrachloride into products like chloroform, which can then be more readily degraded by microbial processes. regenesis.com
Adsorption and Biodegradation: This approach involves injecting materials like micrometric activated carbon into an aquifer. mdpi.com The activated carbon rapidly adsorbs chlorinated solvents from the groundwater, quickly reducing concentrations. mdpi.com This is often paired with the co-injection of an electron donor to stimulate biological activity, allowing for the slow degradation of the adsorbed contaminants over time, thereby regenerating the carbon's sorptive capacity. mdpi.com
Thermal Treatment with Containment/Polishing: In-situ thermal remediation can effectively remove chloroalkanes from source zones, but it can also mobilize contaminants. cascade-env.com Therefore, it is often combined with a containment technology, such as a permeable reactive barrier (PRB) of ZVI, installed downgradient to capture and treat any mobilized contaminants. cascade-env.com This can be followed by monitored natural attenuation or enhanced bioremediation for the distal plume. cascade-env.comaquaconsoil.com
Methodological Case Studies
Case Study 1: Combined Adsorption and Biodegradation for Chlorinated Solvents in an Aquifer
At a site in Bologna, Italy, an aquifer was contaminated with chlorinated aliphatic hydrocarbons (CAHs). The chosen remediation strategy involved creating reactive zones by injecting a proprietary amendment composed of micrometric activated carbon (PlumeStop™) co-injected with an electron donor (HRC™). mdpi.com This represented a combination of physical adsorption and enhanced biodegradation. mdpi.com The activated carbon rapidly adsorbed the dissolved chlorinated solvents, while the electron donor stimulated the native dechlorinating bacteria to degrade the contaminants. Post-treatment monitoring showed a significant reduction in chlorinated solvent concentrations and evidence of intense biological dechlorination activity. This project is noted as the first completed example in Europe of remediating a chlorinated solvent-contaminated aquifer using this combined approach. mdpi.com
Case Study 2: Synergistic Abiotic and Biotic Degradation of Chlorinated Methanes
A laboratory treatability study investigated the remediation of carbon tetrachloride (CT) and chloroform (CF). It compared the performance of sulfidated micro zero-valent iron (S-MicroZVI) alone with a combined approach using S-MicroZVI and a solid-phase fermentable organic electron donor (AquiFix™) to stimulate bioremediation. regenesis.com The results showed that S-MicroZVI alone could rapidly reduce CT but that the degradation of the daughter product, CF, was slow. regenesis.com However, the combined system demonstrated a synergistically beneficial effect; the S-MicroZVI accomplished the initial rapid and nearly complete transformation of CT to CF, while the added electron donor fueled biological degradation that significantly enhanced the removal of the accumulated CF. regenesis.com This highlights the value of integrating abiotic and biotic processes to achieve more complete degradation and prevent the stalling of the process at intermediate chlorinated products. regenesis.com
Table 2: Summary of Integrated Remediation Case Studies for Chloroalkane Contamination
| Case Study Focus | Primary Chloroalkane Contaminants | Integrated Methods Used | Key Results & Synergistic Effects | Citation |
| Aquifer Remediation | Chlorinated Aliphatic Hydrocarbons (CAHs) | Adsorption (Micrometric Activated Carbon) + Enhanced Biodegradation (Electron Donor) | Significant abatement of chlorinated solvent concentrations; intense biological dechlorination observed. Adsorption provided rapid concentration reduction, while biodegradation provided sustained treatment. | mdpi.com |
| Chlorinated Methane (B114726) Degradation | Carbon Tetrachloride (CT), Chloroform (CF) | In-Situ Chemical Reduction (S-MicroZVI) + Enhanced Bioremediation (Solid Electron Donor) | Combined system eliminated chloroform at a considerably higher rate than ISCR alone. The abiotic process rapidly degraded CT, while the biotic process degraded the resulting chloroform buildup. | regenesis.com |
| Complex Chlorinated Solvent Site | Trichloroethylene (TCE) and other chlorinated solvents | In-Situ Thermal Remediation (Source) + Permeable Reactive Barrier (ZVI) + In-Situ Bioremediation (Plume) | This is a conceptual model for complex sites. Thermal treatment addresses the source mass, the ZVI barrier contains and treats mobilized contaminants, and ISB manages the dissolved-phase plume for a comprehensive site-wide solution. | cascade-env.com |
Future Directions and Emerging Research Areas in Chloroalkane Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of chloroalkanes is moving towards greener and more selective methods, with a strong emphasis on photocatalysis, electrocatalysis, and biocatalysis.
Photocatalytic and Electrocatalytic Chlorination
Photoredox and electrocatalysis are emerging as powerful tools for the chlorination of alkanes under mild conditions. mdpi.com These methods utilize visible light or electricity to generate reactive intermediates, such as chlorine radicals, enabling the activation of otherwise inert C-H bonds. mdpi.comrsc.orgnih.gov
Key Research Findings:
Milder Reaction Conditions: Unlike traditional radical halogenation that often requires high temperatures and hazardous reagents like Cl₂, photocatalytic and electrocatalytic methods can proceed at room temperature. mdpi.comnih.gov
Enhanced Selectivity: Researchers are developing photocatalytic systems that offer improved regioselectivity in the chlorination of linear alkanes. For instance, a metal-organic layer (MOL) material has been shown to selectively produce 2-chloro-n-hexane from n-hexane with high selectivity. chemrxiv.org
Alternative Chlorinating Agents: These modern methods allow for the use of safer and more readily available chlorine sources, including chloride salts and even solvents like dichloromethane. mdpi.comrsc.org
Mechanistic Insights: Studies suggest that photocatalytic chlorination can proceed through various mechanisms, including ligand-to-metal charge transfer (LMCT) and the generation of highly oxidizing photoexcited catalysts. rsc.orgchemrxiv.org Electrocatalytic approaches can involve metal-mediated chlorine atom transfer, avoiding the formation of chlorine gas. acs.org
| Catalyst Type | Method | Key Advantage | Example Substrate |
| Metal-Organic Layer (MOL) | Photocatalysis | High regioselectivity | n-hexane |
| Acridinium Photocatalyst | Photocatalysis | Avoids chemical oxidants | Azaarenes and alkanes |
| Copper(II) Chloride | Photocatalysis (LMCT) | Utilizes simple chloride salts | Linear alkanes |
| Manganese-based | Electrocatalysis | High chemoselectivity | Alkenes with labile groups |
Table 1: Examples of Novel Catalytic Systems for Alkane Chlorination
Biocatalytic Approaches to Chloroalkane Synthesis
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chloroalkanes. Enzymes, operating under mild conditions, can achieve transformations that are challenging to replicate with traditional chemical methods. nih.govacs.org
Key Research Findings:
Enzyme Promiscuity: Researchers are exploring the promiscuity of enzymes like halide methyltransferases (HMTs) for the synthesis of S-adenosyl-l-methionine (SAM) analogs from haloalkanes. While the activity with chloroalkanes is currently low, it presents a potential avenue for future development. nih.govresearchgate.net
Engineered Enzymes: Directed evolution and enzyme engineering are being used to create new enzymes with desired activities. For example, an amine dehydrogenase has been engineered from a Rhodococcus species for the synthesis of chiral amines. mdpi.com
Broad Substrate Scope: Some enzymes, like desaturases from Rhodococcus species, have been shown to accept chloroalkanes as substrates, demonstrating the potential for biocatalytic C-H functionalization. mdpi.com
Advanced Spectroscopic and In Situ Mechanistic Studies
Understanding the intricate mechanisms of chloroalkane reactions is crucial for developing more efficient and selective processes. Advanced spectroscopic techniques and in situ studies are providing unprecedented insights into these complex transformations. eolss.net
Key Research Findings:
Real-Time Monitoring: In situ techniques like X-ray absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy allow researchers to observe the catalyst and reaction intermediates in real-time under actual reaction conditions. mdpi.com
Identifying Reactive Intermediates: Novel analytical tools, such as photoionization and photoelectron photoion coincidence spectroscopy, are being used to identify and characterize elusive reactive intermediates like radicals and carbenes in the gas phase. rsc.orgethz.ch
Elucidating Reaction Pathways: By combining experimental data with theoretical calculations, researchers can propose detailed reaction mechanisms. For example, in situ Raman spectroscopy has been used to study mechanochemical reactions and provide evidence for base catalysis in liquid-assisted grinding. rsc.org
Refined Computational Models for Complex Chloroalkane Systems
Computational modeling has become an indispensable tool for understanding and predicting the behavior of complex chemical systems, including those involving chloroalkanes. unipi.itnih.govcmu.edu
Key Research Findings:
Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of different C-H bonds in alkanes and the selectivity of various chlorination catalysts. This information can guide the design of new and improved catalytic systems.
Understanding Reaction Mechanisms: Molecular modeling helps to elucidate reaction pathways and transition states, providing insights that are often difficult to obtain through experimental methods alone. benthamopenarchives.com
Multiscale Modeling: Researchers are developing multiscale models that can bridge the gap between molecular-level interactions and macroscopic properties, providing a more comprehensive understanding of complex biological and environmental systems involving chloroalkanes. nih.gov
Innovations in Environmental Remediation and Waste Minimization Technologies
The persistence of some chloroalkanes in the environment has driven the development of innovative technologies for their removal and the minimization of waste during their production. nih.gov
Key Research Findings:
Electrochemical Reduction: Electrochemical reduction is a promising technology for the remediation of groundwater contaminated with chlorinated hydrocarbons. nih.gov This method can use direct or indirect electron transfer to achieve efficient dechlorination. nih.gov
Nanoremediation: Nanomaterials, such as metal, carbon, polymer, and silica-based nanoparticles, are being explored for the effective and rapid cleanup of persistent organic pollutants, including chlorinated solvents. frontiersin.org
Bioremediation: Microorganisms are being harnessed to break down chloroalkanes into less harmful substances. nih.gov Engineering biology is also being used to develop microbes that can consume pollutants and convert industrial emissions into valuable products. environmentenergyleader.com
Sustainable Manufacturing: The principles of green chemistry are being applied to minimize waste in chloroalkane production, for example, by developing catalytic processes that are highly atom-efficient. sci-hub.se
| Technology | Mechanism | Target Contaminant | Key Advantage |
| Electrochemical Reduction | Reductive dechlorination | Chlorinated hydrocarbons in groundwater | Efficient and detoxifying |
| Nanoremediation | Adsorption and degradation | Chlorinated solvents, pesticides | Rapid and effective |
| Bioremediation | Microbial degradation | Various chloroalkanes | Environmentally friendly |
| Phytoremediation | Plant uptake and degradation | Contaminants in soil and groundwater | Cost-effective and sustainable numberanalytics.com |
Table 2: Emerging Environmental Remediation Technologies for Chloroalkanes
Interdisciplinary Research at the Interface of Chemistry, Environmental Science, and Engineering
Addressing the complex challenges associated with chloroalkanes requires a collaborative approach that integrates expertise from chemistry, environmental science, and engineering. cbees.orgnumberanalytics.comkaust.edu.saharvard.educaltech.edu
This interdisciplinary approach fosters the development of holistic solutions, from the design of greener synthetic routes to the implementation of effective remediation strategies. For example, the development of new catalysts for selective chlorination (chemistry) can lead to more sustainable industrial processes (engineering), thereby minimizing the environmental impact (environmental science). Similarly, understanding the fate and transport of chloroalkanes in the environment (environmental science) informs the design of targeted remediation technologies (engineering) that may utilize novel chemical or biological reactions (chemistry). This synergy is essential for advancing the field and ensuring the responsible management of chloroalkanes throughout their lifecycle.
Q & A
Q. What are the mechanistic steps in free radical chlorination of alkanes, and how do they influence product distribution?
The free radical chlorination of alkanes involves three stages: initiation (homolytic cleavage of Cl₂ under UV light to generate Cl• radicals), propagation (H abstraction from the alkane to form alkyl radicals, followed by Cl• capture), and termination (radical recombination). Product distribution depends on the relative stability of alkyl radicals (tertiary > secondary > primary) and the statistical abundance of equivalent C–H bonds. For example, propane chlorination yields 1-chloropropane and 2-chloropropane, with ratios influenced by radical stability and reactivity .
Q. Why is chlorination less selective than bromination in alkane functionalization?
Chlorine radicals exhibit lower selectivity due to their higher reactivity and smaller size, enabling indiscriminate H abstraction from primary, secondary, and tertiary C–H bonds. In contrast, bromine radicals are more selective for tertiary C–H bonds due to their lower reactivity and greater sensitivity to bond dissociation energies. For instance, chlorination of 2-methylbutane produces five monochlorinated isomers, while bromination favors tertiary positions .
Q. What experimental methods are used to analyze chlorinated alkane isomers?
Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for separating and identifying isomers. For example, GC analysis of 1-chlorobutane chlorination products resolves four dichlorobutane isomers, with retention times and mass spectra confirming structures . Quantitative nuclear magnetic resonance (NMR) can also distinguish isomers based on chemical shifts and coupling patterns .
Advanced Research Questions
Q. How can visible-light catalysis improve selectivity in alkane chlorination?
Visible-light-driven systems, such as Ag@AgCl nanocomposites with NaCl, enable controlled radical generation under mild conditions. Phase-transfer catalysts (e.g., NBu₄Cl) enhance interfacial reactivity, improving yields and selectivity. For example, alkylbenzene chlorination under xenon lamp irradiation achieves 41% conversion with >90% selectivity for benzylic positions .
Q. What strategies enable site-selective C–H chlorination in complex molecules?
N-Chloroamides, activated by visible light, generate amidyl radicals that mediate H abstraction with steric and electronic control. This method tolerates alkenes and arenes, enabling chlorination of tertiary C–H bonds in polyfunctional substrates. For example, chlorolissoclimide synthesis uses sclareolide chlorination with N-chloroamides to achieve gram-scale yields .
Q. How do computational methods predict chlorination product distributions?
Density functional theory (DFT) calculates activation energies for H abstraction, correlating with experimental product ratios. For example, tertiary C–H bonds in alkanes exhibit lower activation energies (~5 kcal/mol difference vs. primary), aligning with observed isomer ratios .
Methodological and Analytical Challenges
Q. What are common pitfalls in designing reproducible chlorination experiments?
Key considerations include:
Q. How can researchers resolve discrepancies in reported chlorination product ratios?
Cross-validate analytical methods (e.g., GC vs. NMR), control for side reactions (e.g., over-chlorination), and replicate conditions from literature. For example, phase-transfer agents may alter interfacial kinetics, explaining variability in NaCl-mediated systems .
Data Presentation and Reproducibility
Q. What guidelines ensure clarity in reporting chlorination data?
- Tables : Include isomer ratios, reaction yields, and conditions (e.g., light source, temperature).
- Figures : Use energy diagrams to illustrate radical stability or selectivity trends .
- Supplemental data : Provide raw GC/MS spectra, NMR assignments, and computational inputs .
Q. How should synthetic protocols describe alkane chlorination for reproducibility?
Detail substrate purity, halogen equivalents, and quenching methods. For example, N-chloroamide syntheses require stoichiometric NaOCl and rigorous exclusion of moisture .
Emerging Research Directions
Q. What role do chlorinated alkanes play in environmental chemistry?
Short-chain chlorinated paraffins (SCCPs) are persistent pollutants requiring advanced analytical methods for quantification. High-resolution mass spectrometry (HRMS) and isotopic dilution improve detection limits to pg/L levels in environmental matrices .
Q. Can biomimetic catalysts achieve chemoselective alkane chlorination?
Manganese porphyrin catalysts mimic enzymatic halogenation but face challenges with over-oxidation. Recent studies focus on tuning ligand environments to suppress epoxidation of alkenes during chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
